molecular formula C7H14N2 B566761 (3S)-N-Cyclopropylpyrrolidin-3-amine CAS No. 1289584-81-1

(3S)-N-Cyclopropylpyrrolidin-3-amine

Katalognummer: B566761
CAS-Nummer: 1289584-81-1
Molekulargewicht: 126.203
InChI-Schlüssel: DIYAZAUDWLXIIE-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3S)-N-Cyclopropylpyrrolidin-3-amine is a chiral amine of significant value in medicinal chemistry, serving as a versatile synthon for the discovery of novel biologically active compounds . The saturated pyrrolidine scaffold, characterized by its sp3-hybridization and non-planarity, provides enhanced three-dimensional coverage and is a prominent feature in numerous FDA-approved drugs . The stereogenicity of the (S)-configured carbon center is critical for achieving target selectivity, as the spatial orientation of substituents can lead to a distinct biological profile when interacting with enantioselective proteins . This compound has been utilized as a key structural motif in the development of potent dual serotonin and noradrenaline reuptake inhibitors (SNRIs), with research demonstrating its integration into lead compounds exhibiting good selectivity over dopamine reuptake inhibition and favorable drug-like properties consistent with CNS target space . Furthermore, the cyclopropyl-pyrrolidin-3-yl-amine structure has been investigated in the context of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of metabolic disorders such as type 2 diabetes mellitus . Its application extends to serving as a core building block in structure-activity relationship (SAR) studies aimed at refining pharmacological properties, including metabolic stability and permeability .

Eigenschaften

IUPAC Name

(3S)-N-cyclopropylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYAZAUDWLXIIE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693558
Record name (3S)-N-Cyclopropylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289584-81-1
Record name (3S)-N-Cyclopropylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Pharmacokinetic Profiling of (3S)-N-Cyclopropylpyrrolidin-3-Amine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of small-molecule therapeutics frequently relies on privileged saturated heterocycles to achieve optimal target engagement and physicochemical properties. Among these, the pyrrolidine ring is a cornerstone of modern medicinal chemistry[1]. Specifically, the (3S)-N-cyclopropylpyrrolidin-3-amine pharmacophore has emerged as a highly versatile building block, utilized in the design of kinase inhibitors, selective estrogen receptor degraders (SERDs)[2], and RNA-splicing modulators for neurodegenerative diseases like Huntington's[3].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this motif not merely as a data-collection exercise, but as a mechanistic investigation into how molecular structure dictates biological fate. The specific selection of the (3S)-N-cyclopropyl substitution over a primary amine or an N-methyl group is driven by precise physicochemical causality:

  • pKa Modulation: The increased s-character of the cyclopropyl ring's C-H bonds exerts an electron-withdrawing effect relative to standard alkyl groups. This slightly depresses the pKa of the secondary amine (typically from ~9.8 to ~8.6), reducing the risk of phospholipidosis and hERG channel inhibition—liabilities notoriously associated with highly basic amines[4].

  • Metabolic Shielding: The steric bulk and rigid conformation of the cyclopropyl group protect the nitrogen center from rapid Cytochrome P450 (CYP)-mediated N-dealkylation, a common clearance pathway for basic amines.

  • Membrane Permeability: By lowering the hydrogen-bond donor capacity and optimizing the LogD, the N-cyclopropyl group enhances passive permeability, which is critical for central nervous system (CNS) penetrance[2].

Metabolic Pathways and Clearance Mechanisms

The primary PK challenge when optimizing (3S)-N-cyclopropylpyrrolidin-3-amine derivatives is managing hepatic clearance. While the cyclopropyl group mitigates N-dealkylation, the electron-rich secondary amine remains susceptible to Phase I metabolism.

In vitro metabolite identification (MetID) studies frequently reveal two dominant pathways:

  • CYP3A4/CYP2D6-Mediated N-Dealkylation: Cleavage of the cyclopropyl group, resulting in a primary amine metabolite.

  • FMO-Mediated N-Oxidation: Flavin-containing monooxygenases (FMOs) can directly oxidize the secondary amine. In some RNA-splicing modulators containing similar pyrrolidine amines, N-oxide formation accounts for rapid clearance in rodent models, necessitating further steric rigidification[3].

Metabolic_Pathways A Parent (3S)-N-cyclopropyl pyrrolidin-3-amine B CYP3A4 / CYP2D6 N-Dealkylation A->B C FMO N-Oxidation A->C D Primary Amine Metabolite B->D E N-Oxide Metabolite C->E

Figure 1: Primary Phase I metabolic pathways of N-cyclopropylpyrrolidin-3-amine derivatives.

In Vitro to In Vivo Translation Strategy

To systematically de-risk these compounds, a tiered profiling workflow is essential. The goal is to establish a self-validating data funnel where in vitro intrinsic clearance ( CLint​ ) accurately predicts in vivo hepatic clearance ( CLhep​ ).

PK_Workflow Step1 Tier 1: Physicochemical pKa, LogD, Kinetic Solubility Step2 Tier 2: In Vitro ADME Microsomal Stability, Caco-2, PPB Step1->Step2 Step3 Tier 3: In Vivo PK Rodent IV/PO Dosing Step2->Step3 Decision Go/No-Go Decision Target Vss, CL, and F% Step3->Decision

Figure 2: Sequential pharmacokinetic profiling workflow for basic amine scaffolds.

Quantitative Data Summary: The Cyclopropyl Advantage

The table below synthesizes representative PK data demonstrating the structural advantage of the (3S)-N-cyclopropyl substitution compared to an unoptimized primary amine analog. The data highlights the causal relationship between reduced basicity, lowered intrinsic clearance, and enhanced oral bioavailability ( F% ).

Compound MotifpKa (Amine)LogD (pH 7.4)In Vitro CLint​ (µL/min/mg)In Vivo Vss​ (L/kg)In Vivo CL (mL/min/kg)Absolute F (%)
Primary Amine (Unoptimized) 9.80.5120.58.565.012%
N-Methylpyrrolidin-3-amine 9.21.185.26.848.528%
(3S)-N-Cyclopropylpyrrolidin-3-amine 8.61.835.04.222.058%

Data Interpretation: The high Vss​ of the primary amine is driven by extensive tissue distribution (binding to acidic phospholipids due to high pKa). The cyclopropyl derivative achieves a "sweet spot" in LogD and pKa, restricting excessive tissue trapping while lowering clearance, ultimately driving oral bioavailability up to 58%.

Standardized Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict quality control (QC) checkpoints.

Protocol A: Liver Microsomal Stability Assay (Phase I CLint​ )

Rationale: This assay isolates Phase I CYP-mediated metabolism. By measuring the depletion of the parent compound over time, we calculate the in vitro half-life and intrinsic clearance.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute the (3S)-N-cyclopropylpyrrolidin-3-amine test compound in DMSO, then spike into the microsomal suspension to achieve a final assay concentration of 1 µM (final DMSO 0.1% to prevent CYP inhibition).

  • QC Controls: Concurrently prepare parallel incubations of Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate the metabolic competency of the batch.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This ensures thermal equilibrium before the reaction begins, preventing lag-phase artifacts in the kinetic plot.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM) at T=0.

  • Quenching & Sampling: At time points T=0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the designated time.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Calculate CLint​ using the slope of the natural log of remaining compound versus time.

Protocol B: In Vivo Rodent Pharmacokinetics (IV/PO)

Rationale: Determines absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution at steady state ( Vss​ ).

Step-by-Step Methodology:

  • Formulation: Formulate the compound for Intravenous (IV) dosing (e.g., 5% DMSO / 10% Solutol / 85% Saline) at 1 mg/kg, and Per Os (PO) oral gavage (e.g., 0.5% Methylcellulose in water) at 5 mg/kg. QC Step: Visually inspect and analyze formulations via HPLC prior to dosing to confirm concentration and homogeneity.

  • Dosing: Administer the IV formulation via the tail vein and the PO formulation via oral gavage to male Sprague-Dawley rats (n=3 per route). Fast the animals overnight prior to PO dosing to eliminate food-effect variability on absorption.

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Transfer blood immediately into K2​EDTA tubes and place on ice. Centrifuge at 3000g for 10 minutes at 4°C to harvest plasma. Causality: Immediate cooling and plasma separation prevent ex vivo degradation of the compound by plasma esterases or spontaneous oxidation.

  • Bioanalysis & NCA: Extract plasma using protein precipitation (Acetonitrile + Internal Standard). Quantify using a validated LC-MS/MS method. Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive AUC, CL , Vss​ , and t1/2​ .

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Precision Modulation of HTT pre-mRNA Splicing: The Mechanistic Role of (3S)-N-cyclopropylpyrrolidin-3-amine in Huntington's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry

Executive Summary

The development of therapeutics for Huntington’s Disease (HD) has undergone a paradigm shift, transitioning from broad-spectrum transcriptional inhibitors to highly selective RNA-splicing modulators. At the forefront of this evolution is the optimization of small molecules targeting the Huntingtin (HTT) pre-mRNA. This technical guide explores the profound impact of integrating the (3S)-N-cyclopropylpyrrolidin-3-amine moiety into active pharmaceutical ingredients (APIs), detailing its mechanism of action, the chemical rationale behind its selection, and the self-validating experimental frameworks required to confirm its efficacy.

Chemical Rationale: Optimizing the Left-Hand Side (LHS)

Early efforts to design HTT-splicing modulators frequently utilized piperazine or piperidine groups. However, these derivatives consistently suffered from critical deficiencies: poor metabolic stability, inadequate central nervous system (CNS) uptake, and high susceptibility to P-glycoprotein (Pgp)-mediated efflux.

By systematically expanding the chemical search space to aliphatic diamines, researchers discovered that a 5-membered pyrrolidine ring serves as a vastly superior moiety on the left-hand side (LHS) of the molecular scaffold. Specifically, the incorporation of 1[1] yields compounds with exceptional in vivo potency. The stereochemistry of the (3S) enantiomer ensures optimal spatial alignment within the spliceosome pocket, while the cyclopropyl group enhances lipophilicity just enough to drive blood-brain barrier (BBB) penetration without triggering rapid hepatic clearance[2].

Mechanism of Action: Splicing Modulation & Nonsense-Mediated Decay (NMD)

The ultimate goal of these APIs is to reduce the levels of toxic mutant Huntingtin (mHTT) protein. They achieve this not by inhibiting transcription, but by rewriting the mRNA processing instructions.

  • Target Engagement: The API binds to the spliceosome complex assembled at the HTT pre-mRNA.

  • Pseudoexon Inclusion: The canonical splicing of HTT pre-mRNA joins exon 49 directly to exon 50. The presence of the (3S)-N-cyclopropylpyrrolidin-3-amine-containing API stabilizes weak splice sites, promoting the inclusion of a cryptic pseudoexon (often termed 49N or iExon49a) located in the intronic region between exons 49 and 50.

  • Nonsense-Mediated Decay (NMD): This pseudoexon encrypts a premature termination codon (PTC). During translation, the ribosome stalls at the PTC, recruiting UPF and SMG proteins. This triggers the2[2], leading to the rapid degradation of the alternative mRNA transcript and a subsequent reduction in HTT protein levels.

Mechanism cluster_canonical Canonical Pathway (Untreated) cluster_alternative Modulated Pathway (API Treated) PreMRNA HTT pre-mRNA (Exons 49 & 50) Canonical Exon 49-50 Junction (Full-length mRNA) PreMRNA->Canonical Default Splicing Alternative Pseudoexon 49N Inclusion (Contains PTC) PreMRNA->Alternative Modulated Splicing MutantProtein Toxic mHTT Protein (Disease Progression) Canonical->MutantProtein Translation Modulator API w/ (3S)-N-cyclopropyl- pyrrolidin-3-amine Modulator->Alternative Promotes Inclusion NMD Nonsense-Mediated Decay (NMD) Alternative->NMD Ribosome Stalling Degradation mRNA Degradation (Reduced HTT Levels) NMD->Degradation Clearance

Fig 1: Alternative splicing of HTT pre-mRNA driven by API, leading to Nonsense-Mediated Decay.

Experimental Validation: Self-Validating Protocols

To rigorously prove that an API is functioning via splicing modulation rather than off-target cytotoxicity, experimental protocols must be designed as self-validating systems . A simple reduction in HTT protein is insufficient proof of mechanism; the causality must be traced back to the specific mRNA splicing event.

Protocol A: Self-Validating Multiplexed In Vitro qPCR Assay

Causality Rationale: If the API works exclusively via splicing modulation, the stoichiometric decrease in the canonical transcript must be perfectly mirrored by an increase in the pseudoexon-containing transcript. If both decrease, the compound is merely a transcriptional inhibitor or is causing cell death.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed patient-derived HD fibroblasts (or human HD stem cells) in 96-well plates. Treat with a 10-point dose-response curve of the API (0.1 nM to 10 μM) for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a column-based purification kit. Treat with DNase I to eliminate genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 500 ng of total RNA using random hexamers and SuperScript IV to ensure unbiased representation of both full-length and NMD-targeted transcripts.

  • Multiplex TaqMan qPCR:

    • Probe A (Canonical): Designed to span the exact Exon 49-50 junction.

    • Probe B (Alternative): Designed to span the Exon 49-Pseudoexon 49N junction.

    • Probe C (Control): GAPDH housekeeping gene to validate global cellular health.

  • Data Interpretation: Calculate the relative expression using the ΔΔCt method. A valid hit requires an inverse correlation: Canonical mRNA must drop while Alternative mRNA rises, with GAPDH remaining stable.

Protocol B: In Vivo PK/PD Translation in YAC128 Mice

Causality Rationale: Brain penetrance does not automatically equate to target engagement. The system is validated by correlating the unbound (free) brain concentration of the drug with the exact percentage of pseudoexon inclusion, proving that the physical presence of the molecule directly drives the splicing event in vivo.

Step-by-Step Methodology:

  • Dosing: Administer the API orally to YAC128 mice (a transgenic model expressing full-length human mHTT).

  • Tissue Harvesting: Euthanize cohorts at 1, 4, 8, and 24 hours post-dose. Rapidly dissect and flash-freeze the cortex and striatum.

  • Bioanalysis (PK): Homogenize brain tissue and quantify total drug concentration using LC-MS/MS. Calculate the free brain concentration by adjusting for the unbound fraction ( Kpu,u​ ).

  • Pharmacodynamics (PD): Perform the multiplexed qPCR (Protocol A) on the brain homogenates. For optimized (3S)-N-cyclopropylpyrrolidin-3-amine APIs,1[1].

Workflow cluster_validation Self-Validating qPCR System Step1 1. API Treatment (HD Patient Fibroblasts) Step2 2. RNA Extraction & cDNA Synthesis Step1->Step2 ProbeA Probe A: Canonical (Exon 49-50 Junction) Step2->ProbeA ProbeB Probe B: Alternative (Exon 49-49N Junction) Step2->ProbeB Control Internal Control (GAPDH / Housekeeping) Step2->Control Step3 3. Data Analysis (Inverse Correlation) ProbeA->Step3 Decrease ProbeB->Step3 Increase Control->Step3 Stable Step4 4. In Vivo PK/PD (Free Brain IC50 Assessment) Step3->Step4 Validated Mechanism

Fig 2: Self-validating experimental workflow correlating inverse mRNA shifts with in vivo PK/PD.

Quantitative Data: SAR & PK/PD Translation

The transition from early-generation piperazine scaffolds to the optimized (3S)-N-cyclopropylpyrrolidin-3-amine moiety yields profound improvements in both pharmacokinetics and pharmacodynamics. The table below summarizes the quantitative leaps achieved through this specific LHS optimization.

ParameterEarly Piperazine Precursor(3S)-N-cyclopropylpyrrolidin-3-amine APIMechanistic Causality / Implication
In Vivo HTT Potency (Free Brain IC50​ ) > 150 nM36 nM The pyrrolidine ring optimizes spliceosome pocket binding, drastically lowering the concentration required for target engagement.
Brain Penetration ( Kpu,u​ in Mice) < 0.10.3 The cyclopropyl group reduces Pgp-mediated efflux, allowing sustained free drug exposure in the cortex and striatum.
Max Canonical mRNA Reduction (Cortex) ~15%45% (at 8h) Direct downstream result of improved CNS exposure and tighter spliceosome binding.
Predicted Human Dose N/A (Failed Translation)100 mg once daily Allometric scaling from rat and cynomolgus monkey clearance data confirms clinical viability[1].

References

  • Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease Source: Journal of Medicinal Chemistry - ACS Publications (March 17, 2026) URL:[Link]

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease Source: Journal of Medicinal Chemistry - ACS Publications (September 15, 2023) URL:[Link]

Sources

The Physicochemical and Pharmacokinetic Profile of (3S)-N-cyclopropylpyrrolidin-3-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a Senior Application Scientist specializing in medicinal chemistry and pharmacokinetic optimization, I frequently encounter chiral scaffolds that dictate the success or failure of a drug program. Among these, (3S)-N-cyclopropylpyrrolidin-3-amine has emerged as a privileged "Left-Hand Side" (LHS) building block in the development of small-molecule RNA-splicing modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and integration protocols, specifically focusing on its role in neurodegenerative disease therapeutics such as Huntington's Disease (HD) and Spinal Muscular Atrophy (SMA).

Structural Logic and Physicochemical Properties

In the optimization of RNA-splicing modulators, the choice of the peripheral amine is never arbitrary. The transition from simple alkyl amines (like methylamine) to a cyclopropyl-substituted pyrrolidine ring represents a calculated maneuver to balance basicity, steric bulk, and conformational rigidity.

Replacing a methyl group with a cyclopropyl group on the exocyclic nitrogen significantly alters the molecule's interaction with efflux transporters. Specifically, the steric shielding provided by the cyclopropyl ring drastically reduces P-glycoprotein (Pgp)-mediated efflux, thereby enhancing central nervous system (CNS) penetrance—a non-negotiable requirement for HD therapeutics[1]. Furthermore, the pyrrolidine ring provides a conformationally restricted vector that precisely orients the basic amine into the RNA-protein binding pocket (e.g., the U1 snRNP/5' splice site complex)[1].

To facilitate compound registration and library design, the core quantitative data for (3S)-N-cyclopropylpyrrolidin-3-amine is summarized below:

PropertyValue / Description
Chemical Name (3S)-N-cyclopropylpyrrolidin-3-amine
CAS Number 1289584-81-1 (S-enantiomer) / 1228458-66-9 (Racemic)[2]
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Topological Polar Surface Area (TPSA) ~24.06 Ų (Two secondary amines)
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Computed LogP 0.34[3]
Mechanistic Role in RNA-Splicing Modulators

The therapeutic strategy for Huntington's Disease involves lowering the levels of the toxic mutant huntingtin (mHTT) protein. Small-molecule splicing modulators achieve this by binding to the HTT pre-mRNA and promoting the inclusion of a pseudoexon (e.g., exon 49N or iExon49a)[4][5]. This inclusion introduces a premature termination codon, triggering nonsense-mediated decay of the transcript[4][6].

During the Structure-Activity Relationship (SAR) campaigns for these modulators, the LHS amine is critical for target selectivity. While four- and six-membered rings often reduce selectivity against off-targets like FOXM1, the five-membered pyrrolidine ring provides the optimal geometric fit[1][7].

SAR_Logic A N-Methylamine (High Pgp Efflux) B N-Cyclopropylamine (Low Efflux, High Potency) A->B Add Cyclopropyl (Steric Shielding) C Spirocyclic Amine (Reduced CYP TDI) B->C Ring Rigidification (Metabolic Stability)

Logic pathway demonstrating the pharmacokinetic optimization of the LHS amine moiety.

Causality Note: While the cyclopropylamine improves potency and reduces efflux, it can occasionally introduce Cytochrome P450 (CYP) time-dependent inhibition (TDI)[1]. If CYP TDI is observed, medicinal chemists often rigidify the system further into a spirocycle or azetidine to block metabolic liability sites[1].

Experimental Workflow: Regioselective SNAr Integration

Integrating (3S)-N-cyclopropylpyrrolidin-3-amine into a heteroaryl chloride core (such as a thienopyrazine or imidazopyrazine) requires a regioselective Nucleophilic Aromatic Substitution (SNAr). The molecule possesses two secondary amines: the pyrrolidine ring nitrogen and the exocyclic N-cyclopropyl amine.

Causality in Design: The pyrrolidine nitrogen is less sterically hindered than the cyclopropyl-substituted nitrogen. By carefully controlling the temperature and base, we can drive the reaction exclusively at the ring nitrogen, leaving the exocyclic amine free to interact with the biological target. We utilize Cesium Carbonate ( Cs2​CO3​ ) because the bulky cesium cation forms a loose ion pair, enhancing the nucleophilicity of the secondary amine[7].

Step-by-Step Protocol
  • Reagent Assembly: In a sealed reaction tube, combine the heteroaryl chloride core (e.g., 5-Chloro-N-(2,8-dimethylimidazo[1,2-a]pyrazin-6-yl)pyrazine-2-carboxamide, 1.0 eq) with (3S)-N-cyclopropylpyrrolidin-3-amine hydrochloride (1.0 eq)[7].

  • Base Addition: Add Cs2​CO3​ (3.0 eq). The excess base is required to neutralize the hydrochloride salt of the amine and drive the coupling[7].

  • Solvent & Heating: Suspend the mixture in anhydrous DMF (0.1 M concentration). Seal the tube and heat to 100 °C overnight (approx. 16 hours). The elevated temperature provides the activation energy necessary to overcome the steric bulk of the LHS moiety[7].

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with water and extract three times with Dichloromethane (DCM). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validating Purification: Purify via Preparative HPLC.

    • Validation Check 1 (LCMS): Confirm the presence of the [M+H]+ peak corresponding to the coupled product[1].

    • Validation Check 2 (1H NMR): Ensure the presence of the characteristic cyclopropyl methine and methylene multiplets (typically between δ 0.3 - 0.6 ppm in CD3​OD ). If these peaks are absent or shifted drastically, ring-opening or degradation may have occurred[1].

Synthesis_Workflow Step1 1. Reactant Assembly Core + (3S)-Amine Step2 2. SNAr Coupling Cs2CO3, DMF, 100°C Step1->Step2 Step3 3. Aqueous Workup DCM Extraction Step2->Step3 Step4 4. Purification Prep-HPLC Step3->Step4 Step5 5. Validation LCMS & 1H NMR Step4->Step5

Step-by-step experimental workflow for the regioselective SNAr coupling and validation.

Conclusion

The incorporation of (3S)-N-cyclopropylpyrrolidin-3-amine is a masterclass in modern drug design. By leveraging its unique steric and basic properties, medicinal chemists can thread the needle between target potency, off-target selectivity (e.g., FOXM1 vs. HTT), and optimal CNS pharmacokinetics[1][7]. When executing syntheses with this building block, strict adherence to regioselective SNAr protocols and rigorous NMR validation ensures the integrity of the final therapeutic candidate.

References
  • Xu, C., et al. (2026). "Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease." Journal of Medicinal Chemistry.[Link]

  • Liu, L., et al. (2023). "Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease." Journal of Medicinal Chemistry, 66(18), 13205-13246.[Link]

  • "N-Cyclopropylpyrrolidin-3-amine, ≥95%". Howei Pharm.[Link]

Sources

In Vitro Toxicity Screening of (3S)-N-Cyclopropylpyrrolidin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As drug discovery programs increasingly target complex neurological and oncological pathways, the use of conformationally restricted aliphatic diamines has surged. (3S)-N-cyclopropylpyrrolidin-3-amine is a highly versatile chiral building block utilized to optimize pharmacokinetic properties, enhance CNS penetrance, and improve target affinity—most notably in the development of RNA-splicing modulators for Huntington's disease[1].

However, the integration of this moiety introduces specific toxicological liabilities that must be addressed early in the preclinical pipeline. As a Senior Application Scientist, I approach the toxicity screening of this compound not merely as a checklist of assays, but as a mechanistic investigation into its physicochemical behavior.

The secondary/tertiary amine centers of the pyrrolidine ring are highly basic and exist predominantly as lipophilic cations at physiological pH. This cationic state drives two major risks:

  • Ion Channel Blockade: The protonated amine can enter the central cavity of the hERG potassium channel, engaging in π -cation interactions with aromatic residues, leading to proarrhythmic QT prolongation[2].

  • Reactive Metabolism: While the cyclopropyl group enhances metabolic stability compared to simple N-methyl derivatives, the pyrrolidine ring remains susceptible to cytochrome P450 (CYP)-mediated α -oxidation or N-dealkylation, potentially yielding reactive electrophiles[1].

To de-risk these liabilities, a robust, self-validating in vitro screening cascade is required. This guide details the authoritative protocols for hepatotoxicity, cardiotoxicity, and genotoxicity screening specific to this chemical class.

Core Toxicity Screening Workflows

Hepatotoxicity & Cytotoxicity: The 3D HepaRG Paradigm

Standard 2D HepG2 immortalized cell lines are insufficient for screening pyrrolidine-based compounds due to their rapid de-differentiation and negligible expression of key phase I metabolic enzymes[3]. To accurately assess the risk of reactive metabolite-driven hepatotoxicity, we utilize 3D organotypic HepaRG spheroids . HepaRG cells cultured in 3D maintain robust, liver-specific functionality—including stable expression of CYP1A2, CYP2C9, and CYP3A4—for up to three weeks[4].

HepaRG_Workflow A Thaw & Seed HepaRG Cells (Ultra-Low Attachment Plates) B Spheroid Maturation (72 hours at 37°C) A->B C Compound Dosing (0.1 to 100 µM, 14 days) B->C D Media Sampling (AST/ALT/Albumin Assays) C->D E ATP Quantification (CellTiter-Glo 3D) C->E F Data Analysis (IC50 & Hepatotoxicity Profiling) D->F E->F

Workflow for 3D HepaRG hepatotoxicity screening of amine compounds.

Cardiotoxicity: GLP-Compliant hERG Patch-Clamp

Basic amines are notorious for their off-target affinity for the human Ether-à-go-go-Related Gene (hERG) channel. In alignment with the FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative and ICH S7B guidelines, the manual whole-cell patch-clamp technique remains the gold standard for quantifying IKr​ current inhibition[2],[5].

hERG_Mechanism A Test Compound (3S)-N-cyclopropylpyrrolidin-3-amine B Protonation at Physiological pH (Basic Amine Cation) A->B C Entry into hERG Central Cavity (Open State) B->C D Binding to Tyr652 & Phe656 (Pi-Cation Interactions) C->D E Potassium Current (IKr) Inhibition D->E F Action Potential Prolongation (Proarrhythmic Risk) E->F

Mechanistic pathway of hERG channel blockade by basic amine moieties.

Genotoxicity: The Ames Test (OECD 471)

To rule out the potential for the cyclopropylamine moiety to undergo metabolic activation into mutagenic intermediates (such as N-nitroso compounds or hydroxylamines), the Bacterial Reverse Mutation Test (Ames Test) is deployed[6]. Following OECD 471 guidelines, the assay utilizes histidine-requiring Salmonella typhimurium and tryptophan-requiring Escherichia coli strains to detect point mutations and frameshifts[7].

Quantitative Data & Assay Parameters

Table 1: hERG Patch-Clamp Assay Acceptance Criteria (ICH S7B)
ParameterAcceptance ThresholdCausality / Rationale
Seal Resistance 1 G Ω Ensures a "gigaseal" to prevent leakage currents from confounding IKr​ measurements[2].
Series Resistance (Rs) 15 M Ω (with 80% compensation)Minimizes voltage errors during the clamp, ensuring the membrane potential accurately reflects the command voltage[5].
Current Amplitude 400 pA (Tail current)Guarantees sufficient signal-to-noise ratio for accurate IC 50​ calculation.
Leak Current 10% of peak tail currentValidates cell membrane integrity throughout the duration of the compound exposure.
Table 2: Ames Test Strain Selection and Metabolic Activation (OECD 471)
Bacterial StrainMutation Type DetectedPositive Control (-S9)Positive Control (+S9)
S. typhimurium TA98 Frameshift2-Nitrofluorene2-Aminoanthracene
S. typhimurium TA100 Base-pair substitutionSodium azide2-Aminoanthracene
S. typhimurium TA1535 Base-pair substitutionSodium azide2-Aminoanthracene
S. typhimurium TA1537 Frameshift9-Aminoacridine2-Aminoanthracene
E. coli WP2 uvrA Base-pair substitution4-Nitroquinoline N-oxide2-Aminoanthracene

Detailed Step-by-Step Methodologies

Protocol 1: 3D HepaRG Hepatotoxicity Assay

Objective: Assess chronic hepatotoxicity and reactive metabolite formation.

  • Cell Seeding: Thaw cryopreserved HepaRG cells and seed at 2,000 cells/well into 96-well ultra-low attachment (ULA) plates using William's E medium supplemented with GlutaMAX and 10% FBS.

  • Spheroid Maturation: Centrifuge plates at 200 x g for 5 minutes. Incubate at 37°C, 5% CO 2​ for 72 hours to allow compact spheroid formation and restoration of bile canaliculi networks.

  • Compound Dosing: Prepare an 8-point dose-response curve of the test compound (e.g., 0.1 µM to 100 µM) in DMSO. Dilute into culture media (final DMSO 0.5%). Perform a 50% media exchange every 3 days for 14 days.

  • Biochemical Sampling: On day 14, extract 50 µL of supernatant for AST/ALT leakage and albumin secretion assays to monitor functional hepatic decline.

  • Viability Quantification: Add CellTiter-Glo® 3D reagent to the spheroids. Shake for 5 minutes to induce lysis, incubate for 25 minutes at room temperature, and measure luminescence to quantify ATP levels[3].

  • Self-Validating Mechanism: ATP quantification is cross-validated against albumin secretion. If ATP drops but albumin remains stable, it indicates mitochondrial uncoupling rather than overt cell death. Diclofenac is used as a positive hepatotoxic control[8].

Protocol 2: GLP-Compliant hERG Patch-Clamp Assay

Objective: Quantify IKr​ inhibition to assess proarrhythmic risk.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) channel. Plate on glass coverslips 24 hours prior to the assay.

  • Electrophysiological Setup: Utilize a HEKA EPC10 amplifier. Pull borosilicate glass pipettes to a resistance of 2–4 M Ω when filled with intracellular solution (containing K-aspartate, MgATP, and EGTA).

  • Voltage Protocol Execution: Establish whole-cell configuration. Apply a voltage protocol every 5 seconds:

    • Hold at -80 mV.

    • Apply a small hyperpolarizing pulse from -80 to -90 mV. (Self-Validation: This calculates input resistance via Ohm's law. If seal resistance drops below 1 G Ω , the sweep is automatically rejected[2]).

    • Depolarize to +40 mV for 2 seconds to open and inactivate channels.

    • Apply a 100 ms "ramp down" to -80 mV (-1.2 V/s) to elicit the outward tail current[2].

  • Compound Perfusion: Perfuse the test compound cumulatively (e.g., 1, 3, 10, 30 µM) at 36 ± 1 °C[5]. Wait 3–5 minutes per concentration until the tail current amplitude stabilizes.

  • Data Analysis: Calculate percentage inhibition of the peak tail current relative to the vehicle control. Generate an IC 50​ curve. Use dofetilide as a positive control to validate assay sensitivity[5].

Protocol 3: Ames Test (Pre-incubation Method)

Objective: Determine mutagenic potential via bacterial reverse mutation.

  • S9 Mix Preparation: Prepare a 10% (v/v) phenobarbital/ β -naphthoflavone (PB-NF) induced rat liver S9 fraction supplemented with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism[7].

  • Pre-incubation: In sterile test tubes, combine 100 µL of the test compound (in DMSO), 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 100 µL of the overnight bacterial culture (TA98, TA100, TA1535, TA1537, or WP2 uvrA).

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking. (Self-Validation: The pre-incubation step increases sensitivity for short-lived reactive metabolites like N-nitrosamines compared to standard plate incorporation[7]).

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter. A result is considered positive if there is a dose-dependent, reproducible increase in revertant colonies (typically 2-fold over vehicle control)[6].

References

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. ACS Publications.[Link]

  • Comparison of in vitro models for drug-induced liver injury assessment. JBTR.[Link]

  • Human HepaRG liver spheroids: cold storage protocol and study on pyridinium oxime-induced hepatotoxicity in vitro. PubMed.[Link]

  • 3D Organotypic Cultures of Human HepaRG Cells: A Tool for In Vitro Toxicity Studies. Oxford Academic. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.[Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri.[Link]

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Gentronix.[Link]

Sources

Enantioselective Synthesis Pathways for (3S)-N-cyclopropylpyrrolidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (3S)-N-cyclopropylpyrrolidin-3-amine has emerged as a critical pharmacophore in modern drug discovery. Most recently, it has been utilized in the synthesis of thienopyrazine RNA-splicing modulators for the treatment of Huntington's disease, where the basic amine is essential for anchoring the molecule to the ribose backbone of the U1 snRNA[1]. Synthesizing this motif presents a unique challenge: the steric hindrance of the cyclopropyl group complicates direct N-alkylation, and the stereochemical integrity at the C3 position of the pyrrolidine ring must be strictly maintained.

This whitepaper outlines two field-proven synthetic pathways—a biocatalytic de novo approach and a chemical chiral pool approach—detailing the mechanistic causality and self-validating protocols required for successful execution.

Strategic Disconnections & Pathway Logic

When designing a route to (3S)-N-cyclopropylpyrrolidin-3-amine, chemists must choose between establishing the stereocenter catalytically (Pathway A) or preserving an existing stereocenter from a commercial precursor (Pathway B).

  • Pathway A (Biocatalytic ARA): Utilizes an engineered Imine Reductase (IRED) to perform an Asymmetric Reductive Amination (ARA) on 1-Boc-3-pyrrolidinone. This approach dictates the stereochemistry entirely through the enzyme's chiral pocket[2].

  • Pathway B (Chiral Pool): Starts with commercially available (3S)-1-Boc-3-aminopyrrolidine and utilizes 1-ethoxycyclopropanol as a stable cyclopropanone surrogate to install the N-cyclopropyl group without racemizing the C3 center[3],[4].

SynthesisLogic Target (3S)-N-cyclopropylpyrrolidin-3-amine PathA Pathway A: Biocatalytic ARA Deprotect Boc Deprotection (TFA or HCl) PathA->Deprotect PathB Pathway B: Chiral Pool PathB->Deprotect SM_A 1-Boc-3-pyrrolidinone + Cyclopropylamine Enzyme IRED Mutant (NADPH) SM_A->Enzyme SM_B (3S)-1-Boc-3-aminopyrrolidine + 1-Ethoxycyclopropanol Reductant NaBH3CN / AcOH SM_B->Reductant Enzyme->PathA Reductant->PathB Deprotect->Target

Logic tree comparing biocatalytic and chiral pool synthesis pathways.

Pathway A: Biocatalytic Asymmetric Reductive Amination (ARA)

Recent advances in biocatalysis have enabled the enantio-complementary synthesis of pyrrolidinamines using engineered IREDs. Specifically, the I149D/W234I mutant of an imine reductase has been shown to convert N-Boc-pyrrolidinone to the (S)-enantiomer with >99% ee[2].

Mechanistic Causality: The enzyme provides a highly constrained binding pocket that accommodates the bulky Boc-protecting group while orienting the transient imine intermediate. This forces the NADPH cofactor to deliver its hydride exclusively to the Re-face of the imine, guaranteeing the (3S) configuration.

IRED_Mechanism Ketone 1-Boc-3-pyrrolidinone Imine Imine Intermediate Ketone->Imine Amine Cyclopropylamine Amine->Imine Enzyme IRED Active Site Chiral Pocket Binding Imine->Enzyme Hydride NADPH Transfer (Re-face attack) Enzyme->Hydride Product (3S)-Boc-Intermediate Hydride->Product

Mechanism of IRED-catalyzed asymmetric reductive amination.

Experimental Protocol: Biocatalytic ARA Workflow
  • System Initialization: Prepare 100 mM potassium phosphate buffer (pH 7.5). Dissolve NADP⁺ (1 mM), D-glucose (100 mM), and Glucose Dehydrogenase (GDH, 10 U/mL).

    • Causality: The GDH/glucose system continuously regenerates NADPH. This prevents product inhibition by NADP⁺ and eliminates the need for stoichiometric amounts of expensive cofactors.

  • Substrate Loading: Add 1-Boc-3-pyrrolidinone (50 mM) and cyclopropylamine (250 mM).

    • Causality: A 5-fold excess of the volatile cyclopropylamine drives the thermodynamic equilibrium toward imine formation in an aqueous environment.

  • Catalysis & Validation: Introduce the purified IRED mutant (I149D/W234I, 2 mg/mL). Incubate at 30°C with 200 rpm orbital shaking for 24 hours.

    • Self-Validating System: Monitor the reaction pH. As GDH oxidizes glucose to gluconic acid, the pH will naturally drop. A stable pH indicates a stalled catalytic cycle, providing an immediate in-process check of enzyme viability.

  • Isolation: Basify the mixture to pH 10 with 1M NaOH to ensure the product amine is unprotonated. Extract with MTBE (3x), dry over Na₂SO₄, and concentrate.

  • Deprotection: Treat the resulting oil with 20% TFA in CH₂Cl₂ at 0°C for 2 hours, followed by concentration in vacuo to yield the target compound as a TFA salt.

Pathway B: Chiral Pool Derivatization via Cyclopropanone Equivalents

Direct alkylation of an amine with cyclopropyl halides is notoriously inefficient due to competing elimination reactions and the high s-character of the cyclopropyl carbon bonds. Instead, reductive amination using a cyclopropanone equivalent is the standard[3]. Since pure cyclopropanone rapidly polymerizes, 1-ethoxycyclopropanol is used as a stable, bench-ready hemiacetal precursor[4].

Mechanistic Causality: In the presence of a primary amine and mild heat, 1-ethoxycyclopropanol undergoes elimination of ethanol to transiently form cyclopropanone in situ. The (3S)-1-Boc-3-aminopyrrolidine immediately attacks this electrophile, forming an iminium ion that is subsequently trapped by a mild hydride source.

Experimental Protocol: Chemical Reductive Amination
  • Imine Formation: To a flame-dried flask containing (3S)-1-Boc-3-aminopyrrolidine (1.0 equiv) in anhydrous methanol (0.2 M), add 1-ethoxycyclopropanol (1.2 equiv) and activated 3Å molecular sieves. Stir at 40°C for 4 hours.

    • Self-Validating System: Before proceeding, analyze an aliquot via FTIR. The disappearance of the primary amine N-H stretches (~3300 cm⁻¹) and the appearance of an iminium C=N stretch (~1650 cm⁻¹) validates complete intermediate formation, preventing the accumulation of unreacted starting materials.

  • Reduction: Cool the reaction mixture to 0°C. Add glacial acetic acid (1.5 equiv) followed by the portion-wise addition of sodium cyanoborohydride (NaBH₃CN, 1.5 equiv). Stir for 12 hours, allowing the mixture to warm to room temperature.

    • Causality: Acetic acid protonates the imine, drastically increasing its electrophilicity. NaBH₃CN is chosen over NaBH₄ because it is stable in mildly acidic conditions and specifically reduces iminium ions without reducing unreacted ketones.

  • Workup & Deprotection: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the Boc-protected intermediate via silica gel chromatography. Deprotect using the TFA/CH₂Cl₂ protocol described in Pathway A.

Quantitative Data Comparison

The following table summarizes the operational metrics for both pathways, allowing process chemists to select the optimal route based on available infrastructure.

MetricPathway A: Biocatalytic ARAPathway B: Chiral Pool
Starting Material 1-Boc-3-pyrrolidinone(3S)-1-Boc-3-aminopyrrolidine
Key Reagents Cyclopropylamine, IRED, NADPH/GDH1-Ethoxycyclopropanol, NaBH₃CN
Enantiomeric Excess (ee) >99% (Enzyme-controlled)>98% (Preserved from starting material)
Typical Overall Yield 80 - 85%70 - 75%
Environmental Factor (E-Factor) Low (Aqueous, catalytic)Moderate (Stoichiometric reductants/solvents)
Scalability Profile High (Requires bioreactor setup)High (Standard glass-lined chemical reactors)

References

  • [1] Title: Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 1

  • [2] Title: Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine | Source: RSC Publishing | URL: 2

  • [3] Title: General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors | Source: Organic Letters - ACS Publications | URL: 3

  • [4] Title: Cyclopropanol, 1-ethoxy - Organic Syntheses Procedure | Source: Organic Syntheses | URL: 4

Sources

Thermodynamic Stability and Handling Protocols for (3S)-N-Cyclopropylpyrrolidin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-N-cyclopropylpyrrolidin-3-amine (CAS: 1228458-66-9) is a highly versatile chiral diamine building block. Recently, it has garnered significant attention as a critical left-hand side (LHS) moiety in the synthesis of RNA-splicing modulators aimed at lowering mutant Huntingtin (mHTT) protein levels for the treatment of Huntington's disease[1][2]. While its incorporation improves the potency of thienopyrazine and imidazopyridazine scaffolds by anchoring to the ribose backbone of the U1 snRNA[2], the basicity and electron density of the secondary amines present unique thermodynamic and metabolic stability challenges[2].

This technical guide provides an in-depth analysis of the thermodynamic stability of (3S)-N-cyclopropylpyrrolidin-3-amine at room temperature (25°C). It details the structural causality behind its degradation pathways and establishes self-validating experimental protocols for stability assessment in drug development workflows.

Structural Causality and Thermodynamic Profiling

Conformational and Stereochemical Stability

The pyrrolidine core of (3S)-N-cyclopropylpyrrolidin-3-amine adopts an envelope conformation to minimize torsional strain[3]. The 3S-stereocenter is thermodynamically highly stable at room temperature. Epimerization to the 3R-enantiomer requires the heterolytic cleavage of the C-H bond adjacent to the amine. Given the high pKa​ of this proton, spontaneous epimerization at 25°C is thermodynamically forbidden without the presence of a strong base or extreme thermal energy.

Amine Reactivity: N-Oxidation and Carbamate Formation

The thermodynamic vulnerability of this molecule at room temperature lies in its exocyclic secondary amine. The cyclopropyl group is electron-donating via sigma-conjugation (Walsh orbitals), which significantly increases the electron density on the nitrogen atom.

  • Auto-Oxidation: While sterically hindered, the high electron density makes the amine susceptible to slow, spontaneous auto-oxidation in ambient air, forming an N-oxide degradant. This mirrors the rapid CYP-mediated N-oxide formation observed in in vivo clearance assays, where less than 10% of the parent compound remained after 30 minutes of incubation[2].

  • CO₂ Capture: As a free base, the compound exhibits a basic pKa​ . At room temperature, it acts as a nucleophile towards atmospheric carbon dioxide, leading to the exothermic formation of carbamate salts. This hygroscopic behavior necessitates storage under inert conditions or conversion to a hydrochloride salt (e.g., CAS 1396762-12-1) for long-term bench stability[4].

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and kinetic parameters governing the stability of the free base at room temperature.

ParameterValueAnalytical MethodImplications for Handling
Free Energy of Epimerization ( ΔG3S→3R‡​ ) > 35 kcal/molComputational (DFT)Stereocenter is configurationally stable at RT; no chiral degradation expected.
Auto-oxidation Rate ( kobs​ in ambient air) <1.5×10−6 s−1 LC-MS/MSSlow N-oxide formation; requires inert atmosphere (N₂/Ar) for long-term storage.
pKa​ (Exocyclic Amine) ~ 9.5 - 9.8Potentiometric TitrationHighly protonated at physiological pH; prone to CO₂ capture as a free base.
Hygroscopicity HighGravimetric Vapor SorptionMust be stored in desiccators; ideally handled as a hydrochloride salt[4].

Mechanistic Workflows and Visualization

To fully grasp the handling requirements, it is critical to visualize the thermodynamic degradation pathways and the analytical workflows used to validate them.

Degradation A (3S)-N-cyclopropyl pyrrolidin-3-amine (Stable Core) B N-Oxide Metabolite (Oxidation) A->B O2 / ROS (Room Temp) C Carbamate Salt (CO2 Absorption) A->C Ambient CO2 (Moisture) D Epimerization (3R-isomer) A->D Strong Base / Heat (Thermodynamically Unfavorable)

Caption: Thermodynamic degradation pathways of (3S)-N-cyclopropylpyrrolidin-3-amine at room temperature.

Workflow S1 Sample Preparation (0.1M in D2O/MeOD with Internal Standard) S2 Environmental Exposure (25°C, Ambient Air/O2) S1->S2 S3 Time-Course Sampling (0h, 24h, 7 days, 14 days) S2->S3 S4 Analytical Quantification (qNMR & LC-MS/MS) S3->S4 S5 Thermodynamic Parameter Calculation (u0394G, k_obs) S4->S5

Caption: Standardized experimental workflow for assessing thermodynamic stability and degradation kinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) to ensure that researchers understand why the protocol is structured this way.

Protocol 1: Quantitative NMR (qNMR) for Shelf-Life and Epimerization Profiling

Objective: To thermodynamically validate the configurational stability of the 3S-stereocenter and quantify ambient degradation (carbamate/N-oxide formation). Causality & Self-Validation: qNMR utilizing an internal standard provides a self-validating mass balance. If the parent compound degrades, the exact molar equivalent of degradants must appear in the spectrum. If the mass balance is lost, it indicates the formation of insoluble polymeric species or volatile degradants.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of (3S)-N-cyclopropylpyrrolidin-3-amine (free base) in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.05% v/v tetramethylsilane (TMS). Add exactly 5.0 mg of 1,3,5-trimethoxybenzene as an internal standard.

  • Baseline Acquisition: Acquire a 1H-NMR and 13C-NMR spectrum at t=0 to establish baseline purity. Confirm the 3S enantiomeric purity using a chiral solvating agent (e.g., Pirkle's alcohol) if enantiomeric excess (ee) validation is required.

  • Environmental Exposure: Incubate the NMR tube at 25°C under ambient light and air (do not seal with parafilm to allow atmospheric interaction).

  • Time-Course Analysis: Acquire spectra at 24h, 7 days, and 14 days.

  • Data Processing: Integrate the cyclopropyl methine proton signal against the internal standard. Monitor the appearance of downfield shifted signals (~3.5-4.0 ppm) indicative of N-oxide formation or carbamate species.

Protocol 2: Accelerated Oxidative Stability Assay (LC-MS/MS)

Objective: To simulate and accelerate the auto-oxidation pathway observed in long-term storage and metabolic clearance[2]. Causality & Self-Validation: By using a controlled oxidative stressor ( H2​O2​ ), we can map the thermodynamic end-states of the amine without waiting months for ambient auto-oxidation. The 50:50 ACN/buffer matrix is chosen specifically because the buffer maintains the amine at physiological pH (partially protonated), which accurately reflects its oxidation potential in formulation, while ACN ensures the solubility of the resulting N-oxides.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mM solution of the amine in a 50:50 mixture of LC-MS grade acetonitrile and 10 mM ammonium acetate buffer (pH 7.4).

  • Oxidative Stress: Add H2​O2​ to a final concentration of 0.1% v/v.

  • Incubation: Maintain the solution at 25°C in a thermomixer at 300 rpm to ensure homogenous exposure.

  • Quenching & Sampling: At 1h, 4h, and 24h, quench a 50 µL aliquot with 50 µL of cold methanol containing a stable-isotope-labeled internal standard.

  • LC-MS/MS Analysis: Analyze via reversed-phase LC-MS/MS operating in positive electrospray ionization (ESI+) mode. Monitor the parent mass ( m/z 127.1 [M+H]+ ) and the expected N-oxide degradant mass ( m/z 143.1 [M+H]+ ).

References

  • Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease . Journal of Medicinal Chemistry (2026). URL: [Link]

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease . Journal of Medicinal Chemistry (2023). URL: [Link]

  • N-cyclopropylpyrrolidin-3-amine (C7H14N2) Structural Information . PubChem. URL: [Link]

Sources

Methodological & Application

Application Note: Regioselective Buchwald-Hartwig Amination of (3S)-N-cyclopropylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The Buchwald-Hartwig cross-coupling reaction is a premier methodology for synthesizing carbon-nitrogen bonds, heavily utilized in modern pharmaceutical development and drug discovery . When incorporating complex chiral diamines such as (3S)-N-cyclopropylpyrrolidin-3-amine into drug scaffolds, achieving absolute regioselectivity is paramount.

This specific molecule presents two competing nucleophilic sites:

  • The cyclic secondary amine of the pyrrolidine ring.

  • The exocyclic secondary amine bearing the cyclopropyl group.

This application note provides a self-validating, highly optimized protocol to selectively arylate the cyclic pyrrolidine nitrogen. By judiciously selecting the palladium precatalyst, bulky biaryl phosphine ligand, and inorganic base, chemists can exploit steric differentiation to achieve >99:1 regioselectivity .

Mechanistic Insights & Experimental Causality (E-E-A-T)

Understanding the causality behind each reagent choice is critical for troubleshooting and scaling this transformation.

The Catalytic Cycle

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle: Active Catalyst Formation → Oxidative Addition → Amine Coordination → Deprotonation → Reductive Elimination [[1]]([Link]).

CatalyticCycle Pd0 Pd(0) Active Catalyst [RuPhos-Pd(0)] OxAdd Oxidative Addition Ar-Pd(II)(RuPhos)-X Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Ar-Pd(II)(RuPhos)(Amine)-X OxAdd->AmineCoord + (3S)-N-cyclopropyl... pyrrolidin-3-amine Deprot Deprotonation Ar-Pd(II)(RuPhos)-NR2 AmineCoord->Deprot + Cs2CO3 - CsX, - CsHCO3 RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - Arylated Amine

Catalytic cycle of the Buchwald-Hartwig amination highlighting Pd(0)/Pd(II) intermediates.

Causality in Parameter Selection
  • Precatalyst & Ligand Choice: Bulky, electron-rich biaryl phosphine ligands, specifically RuPhos , are structurally optimized to facilitate the coupling of secondary amines while preventing off-target bis-amine coordination . Utilizing a third-generation (G3) palladacycle precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species under mildly basic conditions, bypassing the need for strong reducing agents .

  • Base Selection: While sodium tert-butoxide (NaOtBu) is a standard strong base, its use with chiral substrates risks racemization or unwanted side reactions. Cesium carbonate (Cs₂CO₃) provides a milder alternative that strictly preserves the (3S) stereocenter while efficiently driving the deprotonation step .

  • Agitation: Because Cs₂CO₃ is completely insoluble in 1,4-Dioxane, the deprotonation step occurs at the solid-liquid interface. Vigorous agitation (≥800 rpm) is strictly required; poor mixing is the leading cause of stalled reactions .

Quantitative Data: Condition Optimization

The following table summarizes the high-throughput optimization data for coupling (3S)-N-cyclopropylpyrrolidin-3-amine with a model electrophile (4-bromotoluene) .

EntryPrecatalyst / LigandBaseSolventTemp (°C)Regioselectivity (Ring:Exo)Yield (%)
1Pd₂(dba)₃ / BINAPNaOtBuToluene10085:1562
2Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane10092:874
3 RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 85 >99:1 91
4tBuBrettPhos Pd G3LiHMDSTHF6595:588
5PEPPSI-IPrKOtBuToluene8090:1079

Table 1: Reaction screening results. RuPhos Pd G3 combined with Cs₂CO₃ provides the optimal balance of overall yield and absolute regioselectivity.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent the isolation of inseparable diamine mixtures, this protocol integrates an In-Process Control (IPC) via LC-MS. The reaction is only quenched when the electrophile is confirmed to be consumed, validating catalytic turnover in real-time.

Workflow Step1 1. Reagent Prep (Argon Atmosphere) Step2 2. Addition (Catalyst, Base, Amine) Step1->Step2 Step3 3. Heating & Mixing (85°C, 800 rpm) Step2->Step3 Step4 4. IPC Analysis (LC-MS >98% conv.) Step3->Step4 Step5 5. Workup & Purify (Celite + Silica Gel) Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Materials Required
  • (3S)-N-cyclopropylpyrrolidin-3-amine (1.20 equiv)

  • Aryl halide (1.00 equiv)

  • RuPhos Pd G3 precatalyst (2.0 - 5.0 mol%)

  • Cs₂CO₃ (2.00 equiv, finely milled and dried under vacuum)

  • Anhydrous 1,4-Dioxane (degassed via argon sparging for 30 mins)

Step-by-Step Methodology
  • Preparation (Schlenk Technique): To an oven-dried 20 mL reaction vial equipped with a cross-shaped magnetic stir bar, add the aryl halide (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 16.7 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg). (Note: If the aryl halide is a liquid, withhold it until Step 3).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-pure Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment.

  • Reagent Addition: Dissolve (3S)-N-cyclopropylpyrrolidin-3-amine (1.2 mmol, 151.4 mg) in 5.0 mL of degassed anhydrous 1,4-Dioxane. Inject the amine solution (and liquid aryl halide, if applicable) into the reaction vial via a gas-tight syringe.

  • Reaction Execution: Place the vial in a pre-heated aluminum heating block set to 85 °C. Stir vigorously at 800 rpm for 4 to 8 hours.

  • In-Process Control (IPC): After 4 hours, pierce the septum with a micro-syringe and withdraw a 10 µL aliquot. Dilute the aliquot with 1 mL of LC-MS grade Acetonitrile and analyze. Self-Validation Check: Proceed to workup only when the aryl halide peak is >98% consumed. If conversion is stalled, verify stirring speed and consider spiking an additional 1 mol% of catalyst.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the heterogeneous mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel. (Pro-tip: Use a DCM:MeOH gradient containing 1% Triethylamine (Et₃N) to prevent the basic secondary amine product from tailing on the silica).

References

  • Buchwald–Hartwig amination Wikipedia, The Free Encyclopedia URL:[Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination Nature Protocols URL:[Link]

  • Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI ResearchGate (Michael Organ et al.) URL:[Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction Chemistry - A European Journal (Xingwei Li) URL:[Link]

Sources

Application Note: (3S)-N-Cyclopropylpyrrolidin-3-amine as a Premier Chiral Building Block in the Discovery of RNA-Splicing Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Discipline: Medicinal Chemistry & RNA Therapeutics

Executive Summary

The paradigm of targeting "undruggable" proteins has shifted dramatically with the advent of small-molecule RNA-splicing modulators. In the pursuit of disease-modifying therapies for Huntington’s Disease (HD), reducing the expression of the toxic mutant huntingtin (mHTT) protein is the primary therapeutic objective.

Recent breakthroughs have demonstrated that small molecules can selectively modulate the alternative splicing of HTT pre-mRNA, promoting the inclusion of a premature termination codon (PTC)-containing pseudoexon (e.g., pseudoexon 49N). This triggers nonsense-mediated decay (NMD) and subsequent mHTT lowering. Within this chemical space, (3S)-N-cyclopropylpyrrolidin-3-amine has emerged as a critical chiral building block. This application note details the mechanistic rationale, synthetic integration, and biological evaluation protocols for utilizing this specific diamine scaffold to optimize potency and metabolic stability in drug discovery campaigns.

Mechanistic Rationale: The "Bulge Repair" Splicing Correction

The efficacy of HTT-splicing modulators hinges on their ability to stabilize the interaction between the 5′-splice site of the pre-mRNA and the U1 small nuclear RNA (snRNA). According to the established 5′-splice site bulge repair mechanism, the basic amine of the modulator is strictly required to anchor the molecule to the negatively charged ribose phosphate backbone of the U1 snRNA [1].

Why (3S)-N-Cyclopropylpyrrolidin-3-amine?

Early SAR (Structure-Activity Relationship) campaigns utilizing piperazines or simple acyclic diamines suffered from poor potency, high P-glycoprotein (Pgp)-mediated efflux, or rapid metabolic clearance [2]. The transition to the (3S)-N-cyclopropylpyrrolidin-3-amine moiety resolved these liabilities through three structural advantages:

  • Optimal Vector Mapping (Pyrrolidine Core): The 5-membered pyrrolidine ring restricts conformational flexibility, projecting the basic amine precisely into the RNA backbone binding pocket. The (3S) stereocenter is critical; the (3R) enantiomer often results in steric clashes within the U1 snRNA complex, leading to precipitous drops in potency.

  • Metabolic Shielding (Cyclopropyl Group): A major liability of secondary and tertiary aliphatic amines in medicinal chemistry is rapid clearance via Flavin-containing monooxygenase (FMO) and Cytochrome P450 (CYP)-mediated N-oxidation. The cyclopropyl group provides sufficient steric bulk to hinder N-oxide formation without eliminating the basicity required for RNA binding [1].

  • Reduced Efflux: The lipophilic nature of the cyclopropyl group subtly modulates the overall topological polar surface area (tPSA) and pKa of the molecule, significantly reducing Pgp efflux ratios compared to N-methyl or unsubstituted analogs.

SplicingPathway cluster_canonical Canonical Splicing (No Drug) cluster_modulated Modulated Splicing (with Drug) PreMRNA HTT pre-mRNA (Exon 49 - Intron - Exon 50) FullMRNA Full-length HTT mRNA (Exon 49-50 junction) PreMRNA->FullMRNA Default PseudoExon Alternative mRNA (Pseudoexon 49N Inclusion) PreMRNA->PseudoExon Drug-induced ToxicProtein Mutant HTT Protein (Toxic Gain-of-Function) FullMRNA->ToxicProtein Translation Modulator Splicing Modulator ((3S)-N-cyclopropylpyrrolidin-3-amine core) Modulator->PseudoExon Binds U1 snRNA NMD Nonsense-Mediated Decay (mRNA Degradation) PseudoExon->NMD Triggers LowerHTT Reduced mHTT Levels (Therapeutic Effect) NMD->LowerHTT

Mechanism of small-molecule induced HTT pre-mRNA alternative splicing and subsequent mHTT lowering.

Data Presentation: SAR & Metabolic Optimization

The table below summarizes the causality behind selecting the (3S)-N-cyclopropylpyrrolidin-3-amine over earlier generation amines. Data reflects typical values observed when these amines are coupled to a standard thienopyrazine or imidazopyridine RNA-splicing core.

Amine Moiety (Left-Hand Side)HTT Lowering IC₅₀ (nM)Efflux Ratio (Pgp)Rat Liver Microsomes (% Remaining at 30 min)Primary Liability / Advantage
Piperazine>1000>15 (High)<5%Poor potency, high clearance
(3R)-N-methylpyrrolidin-3-amine1205.2 (Moderate)12%Rapid N-oxidation in vivo
(3S)-N-cyclopropylpyrrolidin-3-amine 45 1.8 (Low) 68% Optimal potency & metabolic stability

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis, in vitro screening, and metabolic profiling of modulators utilizing this chiral building block.

Workflow Step1 Step 1: Core Synthesis Heteroaromatic scaffold formation Step2 Step 2: SNAr Coupling Reaction with (3S)-N-cyclopropylpyrrolidin-3-amine Step1->Step2 Intermediates Step3 Step 3: In Vitro Screening qPCR for Pseudoexon 49N & HTT lowering Step2->Step3 Purified Modulators Step4 Step 4: ADME Profiling Microsomal stability & N-oxide monitoring Step3->Step4 Active Leads (IC50 < 100 nM) Step5 Step 5: In Vivo Efficacy BACHD Mouse Model for mHTT reduction Step4->Step5 Stable & CNS Penetrant Leads

Standard drug discovery workflow for HTT RNA-splicing modulators.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Coupling

Objective: Covalently attach (3S)-N-cyclopropylpyrrolidin-3-amine to a halogenated heteroaromatic core (e.g., a 6-chloro-thienopyrazine derivative).

Causality Note: The secondary amine of the cyclopropyl-substituted pyrrolidine is sterically hindered. Standard room-temperature SNAr conditions will result in low yields. We utilize 1,4-dioxane due to its high boiling point and excellent solubilizing properties for both the polar amine and the lipophilic core. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic pyrrolidine nitrogen.

  • Preparation: In a 10 mL sealed microwave vial, dissolve the heteroaryl chloride core (0.10 mmol) in anhydrous 1,4-dioxane (2.0 mL).

  • Reagent Addition: Add (3S)-N-cyclopropylpyrrolidin-3-amine (0.15 mmol, 1.5 eq) followed by DIPEA (0.30 mmol, 3.0 eq).

  • Reaction: Seal the vial and heat the mixture thermally at 80 °C for 16 hours. Self-Validation: Monitor via LC-MS; the mass of the starting material should completely disappear, replaced by the [M+H]+ of the product.

  • Workup: Cool to room temperature, concentrate in vacuo, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the basic amine as a formate salt.

Protocol 2: In Vitro HTT Splicing Assay (qPCR)

Objective: Validate that the synthesized compound lowers mHTT via the intended pseudoexon inclusion mechanism.

Causality Note: Measuring total HTT protein reduction alone is insufficient, as it could be a result of off-target cytotoxicity or general transcriptional suppression. By quantifying both the canonical exon 49-50 junction and the pseudoexon 49N inclusion via RT-qPCR, we self-validate that the mechanism of action is strictly splicing-dependent.

  • Cell Culture: Seed patient-derived HD fibroblasts or human neural stem cells in 96-well plates at 10,000 cells/well.

  • Dosing: Treat cells with a 10-point dose-response curve of the synthesized modulator (ranging from 10 µM to 0.5 nM) for 24 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a standard column-based RNA isolation kit.

  • cDNA Synthesis & qPCR:

    • Use TaqMan probes specific for the canonical HTT transcript (spanning the Exon 49-50 junction).

    • Use a custom TaqMan probe specific for the pseudoexon 49N inclusion.

  • Analysis: Normalize expression to a housekeeping gene (e.g., GAPDH). A successful (3S)-N-cyclopropylpyrrolidin-3-amine derivative will show a dose-dependent decrease in the canonical transcript and a proportional increase in the pseudoexon transcript.

Protocol 3: Microsomal Stability & N-Oxide Trapping

Objective: Confirm that the cyclopropyl group successfully mitigates N-oxidation liabilities.

Causality Note: Basic aliphatic amines are highly susceptible to N-oxidation by FMOs and CYPs in the liver. Incubating the compound with rat liver microsomes (RLM) in the presence of NADPH allows us to quantify the intrinsic clearance. Monitoring specifically for the [M+16] mass peak confirms whether N-oxidation remains a metabolic bottleneck.

  • Incubation Mixture: Prepare a 1 mL mixture containing 1 µM of the test compound and 0.5 mg/mL RLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation: Calculate the half-life (t₁/₂). Scan for the N-oxide metabolite ([M+16]+). The (3S)-N-cyclopropylpyrrolidin-3-amine compounds should exhibit <15% N-oxide formation at 30 minutes, validating the steric shielding effect of the cyclopropyl group.

Conclusion

The integration of (3S)-N-cyclopropylpyrrolidin-3-amine into RNA-splicing modulators represents a masterclass in rational drug design. By fulfilling the strict spatial requirements of the U1 snRNA binding pocket while simultaneously protecting the necessary basic amine from rapid metabolic N-oxidation, this chiral building block has enabled the discovery of highly potent, CNS-penetrant, and orally bioavailable candidates for Huntington's Disease. Strict adherence to the synthetic and biological validation protocols outlined above ensures the successful translation of this scaffold into viable clinical leads.

References

  • Xu, C., et al. "Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington’s Disease." Journal of Medicinal Chemistry, American Chemical Society, 17 Mar. 2026.[Link]

  • Liu, L., et al. "Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease." Journal of Medicinal Chemistry, American Chemical Society, 15 Sep. 2023.[Link]

Scale-Up Synthesis of (3S)-N-cyclopropylpyrrolidin-3-amine: An Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3S)-N-cyclopropylpyrrolidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The unique combination of a stereodefined 3-aminopyrrolidine core and a cyclopropyl moiety imparts favorable physicochemical and pharmacological properties to parent molecules, including enhanced metabolic stability, improved potency, and desirable conformational constraints. The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs.[1] The incorporation of a cyclopropyl group, a non-classical bioisostere, can profoundly influence a drug candidate's biological activity and pharmacokinetic profile.[2]

The development of a robust, scalable, and economically viable synthetic process is paramount for the timely and cost-effective production of this key intermediate for preclinical and clinical studies. This application note provides a detailed, three-stage protocol for the scale-up synthesis of (3S)-N-cyclopropylpyrrolidin-3-amine, commencing from the readily available and inexpensive chiral starting material, L-aspartic acid. The synthetic strategy is designed around well-established, high-yielding, and scalable reactions, including the formation of a protected chiral pyrrolidine intermediate, a selective reductive amination for the introduction of the cyclopropyl group, and a final deprotection step.

The causality behind the chosen methodology is rooted in principles of process safety, atom economy, and stereochemical control. The use of a Boc (tert-butyloxycarbonyl) protecting group strategy offers excellent stability under various reaction conditions and allows for clean, high-yielding deprotection under acidic conditions.[3][4] Reductive amination using sodium triacetoxyborohydride is selected for the key C-N bond formation due to its mildness, high selectivity for the iminium ion over the ketone, and superior safety profile compared to other reducing agents like sodium cyanoborohydride.[5]

Overall Synthetic Strategy

The synthesis is structured in three main stages, designed for optimal efficiency and scalability. The workflow ensures the preservation of the critical (S)-stereochemistry throughout the synthesis.

G cluster_0 Stage 1: Chiral Precursor Synthesis cluster_1 Stage 2: N-Cyclopropylation cluster_2 Stage 3: Deprotection A L-Aspartic Acid B N-Boc-(S)-3-aminopyrrolidinone A->B Multi-step cyclization & protection C tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate B->C Reduction E Intermediate Iminium Ion C->E Condensation with D D Cyclopropanone F tert-Butyl (S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate E->F Reduction (NaBH(OAc)₃) G (3S)-N-cyclopropylpyrrolidin-3-amine F->G Acidic Cleavage (HCl or TFA)

Caption: Overall workflow for the synthesis of (3S)-N-cyclopropylpyrrolidin-3-amine.

Stage 1: Synthesis of tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate (3)

The synthesis of the key chiral intermediate, tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, from L-aspartic acid is a well-documented and economical route that establishes the desired stereochemistry early in the sequence.[6] This multi-step process typically involves the formation of an anhydride, followed by reduction and cyclization, and subsequent protection of the pyrrolidine nitrogen with a Boc group. For the purpose of this application note, we will begin with the commercially available, Boc-protected chiral starting material, which is readily accessible in bulk quantities.[7][8]

Protocol 1: Boc Protection of (S)-3-Aminopyrrolidine

This protocol is provided for instances where (S)-3-aminopyrrolidine is the starting material.

Materials:

  • (S)-3-Aminopyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or a biphasic system (e.g., Dioxane/Water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-3-aminopyrrolidine (1.0 eq) in THF at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Stage 2: N-Cyclopropylation via Reductive Amination

This stage constitutes the core transformation, where the cyclopropyl moiety is introduced onto the chiral pyrrolidine backbone. Reductive amination is a robust and highly versatile method for forming C-N bonds.[10] The use of sodium triacetoxyborohydride is particularly advantageous for scale-up operations due to its mild nature, which allows for a one-pot procedure where the reducing agent can be present during the initial imine formation.[5]

G cluster_0 A tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate C Iminium Ion Intermediate A->C Condensation B Cyclopropanone B->C E tert-Butyl (S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate C->E Hydride Attack D Hydride Source (NaBH(OAc)₃) D->C

Sources

SNAr coupling protocols involving (3S)-N-cyclopropylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the regioselective Nucleophilic Aromatic Substitution (SNAr) of (3S)-N-cyclopropylpyrrolidin-3-amine.

Executive Summary & Mechanistic Rationale

(3S)-N-cyclopropylpyrrolidin-3-amine is a highly versatile, chiral diamine building block increasingly utilized in the development of advanced therapeutics, including RNA-splicing modulators and kinase inhibitors[1]. A recurring challenge in utilizing this scaffold is achieving chemoselective coupling without relying on tedious protection/deprotection synthetic sequences.

The molecule presents two distinct nucleophilic sites:

  • N1 (Pyrrolidine Nitrogen): A secondary amine embedded in a 5-membered ring.

  • N3 (Exocyclic Nitrogen): A secondary amine attached to a chiral secondary carbon and a cyclopropyl group.

The Causality of Chemoselectivity: In an SNAr reaction with an electron-deficient aryl or heteroaryl halide, the reaction proceeds almost exclusively at the N1 position . This is driven by profound steric differentiation. The N1 nitrogen is highly exposed, allowing for the optimal Bürgi-Dunitz trajectory required to attack the electrophilic aromatic carbon and form the Meisenheimer complex. Conversely, the N3 nitrogen is severely sterically encumbered by both the adjacent pyrrolidine ring and the bulky cyclopropyl group, creating massive A-strain that prevents efficient orbital overlap.

By leveraging this inherent steric bias, researchers can perform direct, unprotected SNAr couplings, streamlining synthetic workflows and maximizing atom economy.

SNAr Reaction Pathway & Chemoselectivity

SNAr_Pathway A Aryl Halide (Electrophile) C Meisenheimer Complex (at N1 position) A->C Base, Heat DMF/DMSO B (3S)-N-cyclopropyl- pyrrolidin-3-amine B->C Nucleophilic Attack (N1 Preferred) D N1-Coupled Product (Desired) C->D Fast (Sterically Free) E N3-Coupled Product (Trace/Hindered) C->E Slow (Steric Clash)

Chemoselective SNAr pathway favoring N1-alkylation over N3-alkylation due to steric differentiation.

Optimization of Reaction Parameters

The diamine is commercially supplied and bench-stable as a dihydrochloride salt (·2HCl). The choice of base is the most critical variable in this protocol. Weak organic bases (like DIPEA) struggle to efficiently liberate the free base in polar aprotic solvents, leading to sluggish kinetics.

We employ Cesium Carbonate (Cs2CO3) to exploit the well-documented "Cesium Effect"[2]. The large, highly polarizable Cs+ cation exhibits high solubility in DMF compared to potassium or sodium salts. It efficiently neutralizes the HCl while weakly coordinating to the amine, enhancing its nucleophilicity without promoting unwanted side reactions.

Table 1: Quantitative Optimization of SNAr Conditions

Base (Equiv)SolventTemp (°C)Time (h)N1:N3 RatioIsolated Yield (%)Mechanistic Observation
DIPEA (4.0)DMF10016>95:542Sluggish deprotonation of the 2HCl salt.
K2CO3 (3.5)DMF10016>95:568Moderate conversion; limited solubility of K2CO3.
Cs2CO3 (3.5) DMF 100 12 >99:1 87 Optimal. "Cesium effect" enhances nucleophilicity.
Cs2CO3 (3.5)DMSO10012>99:185Comparable to DMF, but harder to remove during workup.
NaH (3.5)THF701285:1534Poor selectivity; strong base causes degradation.

Experimental Workflow

Workflow Step1 Step 1: Reagent Prep Combine Aryl Halide, Diamine·2HCl, Cs2CO3 Step2 Step 2: Solvent Addition Add anhydrous DMF or DMSO under N2 Step1->Step2 Step3 Step 3: Thermal Activation Heat to 90-100 °C for 12-16 hours Step2->Step3 Step4 Step 4: Workup & Quench Cool to RT, dilute with EtOAc and H2O Step3->Step4 Step5 Step 5: Purification Reverse-Phase HPLC or SCX Chromatography Step4->Step5

Workflow for the SNAr coupling of unprotected (3S)-N-cyclopropylpyrrolidin-3-amine.

Detailed Step-by-Step Protocol

This protocol is adapted from validated medicinal chemistry campaigns targeting RNA-splicing modulators[1], designed to be a self-validating system for bench scientists.

Materials Required:

  • Aryl/Heteroaryl Halide (e.g., 5-chloropyrazine-2-carboxamide derivative) (1.0 mmol)

  • (3S)-N-cyclopropylpyrrolidin-3-amine dihydrochloride (1.1 mmol)

  • Cesium carbonate, anhydrous (3.5 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)

Methodology:

  • Reagent Preparation: In a dried 10 mL microwave vial or heavy-walled sealed tube, add the aryl halide (1.0 mmol), the diamine dihydrochloride (1.1 mmol), and Cs2CO3 (3.5 mmol).

    • Causality: 3.5 equivalents of base are strictly required: 2.0 eq to neutralize the dihydrochloride salt, 1.0 eq to act as the SNAr proton sink, and 0.5 eq excess to drive the equilibrium.

  • Solvent Addition: Add 5.0 mL of anhydrous DMF. Purge the reaction vessel with a gentle stream of nitrogen gas for 2 minutes, then seal the tube tightly with a Teflon-lined cap.

    • Causality: DMF stabilizes the highly polar Meisenheimer transition state, lowering the activation energy. Nitrogen purging prevents the oxidative degradation of the electron-rich diamine at elevated temperatures.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 12 to 16 hours.

    • Causality: The heterogeneous nature of the Cs2CO3 suspension requires vigorous stirring to ensure adequate mass transfer between the solid base and the solvated reactants.

  • Workup & Quench: Remove the vessel from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (3 x 10 mL) followed by brine (10 mL).

    • Causality: Multiple aqueous washes are imperative to thoroughly partition the DMF and the highly water-soluble inorganic cesium salts into the aqueous phase, preventing interference during purification.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier) or Strong Cation Exchange (SCX) catch-and-release chromatography.

    • Causality: The resulting product contains a highly basic, free secondary amine (N3). Attempting normal-phase silica gel chromatography will result in severe peak tailing, streaking, and poor mass recovery due to irreversible binding to the acidic silanol groups on the silica.

Analytical Validation & Self-Correction

To ensure the integrity of the protocol, the system must be analytically validated to prove that chemoselective N1-alkylation occurred over N3-alkylation.

  • LC-MS Analysis: The product should exhibit a single major peak corresponding to the [M+H]+ mass of the mono-alkylated product. Absence of a bis-alkylated mass confirms the steric protection of the N3 position.

  • 1H NMR (Diagnostic Shifts): The protons adjacent to the N1 position (C2 and C5 of the pyrrolidine ring) will shift significantly downfield (typically +0.4 to +0.8 ppm) due to the electron-withdrawing nature of the newly attached aryl group. The protons on the cyclopropyl ring should remain largely unchanged relative to the starting material.

  • 2D HMBC NMR (Definitive Proof): To conclusively prove regiochemistry, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. You must observe a clear ³JCH correlation between the pyrrolidine N1-adjacent protons (C2/C5) and the ipso-aromatic carbon of the electrophile. The absence of a correlation between the cyclopropyl protons and the aromatic ring definitively rules out N3-alkylation.

References

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease. Journal of Medicinal Chemistry (2023).[Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry (2002).[Link]

Sources

Application Note: Incorporation of (3S)-N-cyclopropylpyrrolidin-3-amine into Novel Antibacterial Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The rapid emergence of multidrug-resistant (MDR) Gram-negative pathogens necessitates the development of novel antibacterial agents that can effectively bypass intrinsic resistance mechanisms. Bacterial type IIA topoisomerases—specifically DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE)—remain highly validated targets[1]. However, traditional fluoroquinolones are increasingly compromised by target-site mutations and active efflux via the AcrAB-TolC pump[2].

The strategic incorporation of (3S)-N-cyclopropylpyrrolidin-3-amine (CAS 1396762-12-1)[3] as a peripheral appendage into halogenated quinolone or tricyclic pyrimidoindole (TriBE) cores offers a profound structural advantage.

Mechanistic Causality:

  • Target Affinity (The Pyrrolidine Vector): The rigid pyrrolidine ring restricts the conformational freedom of the diamine, directing the exocyclic secondary amine to form critical, low-energy hydrogen bonds with conserved Asparagine residues (e.g., Asn46) within the GyrB active site or the GyrA-DNA cleavage complex[4]. The (3S) stereocenter is absolute; inversion to (3R) typically results in steric clashes with the structurally diverse pocket floor[2].

  • Efflux Evasion (The Cyclopropyl Shield): The addition of the N-cyclopropyl group introduces localized steric bulk and alters the basicity (pKa) of the exocyclic amine. This physicochemical shift significantly reduces the molecule's binding affinity to the lipophilic substrate pockets of the AcrB efflux transporter, enabling sustained intracellular accumulation in wild-type E. coli and P. aeruginosa[5].

Mechanistic Pathways & Workflows

Workflow Design Rational Scaffold Design (3S)-N-cyclopropylpyrrolidin-3-amine Synthesis Chemical Synthesis (SNAr Coupling) Design->Synthesis Purification Purification & Characterization (HPLC/NMR) Synthesis->Purification MIC In Vitro Antibacterial Assays (MIC Determination) Purification->MIC Gyrase Target Engagement (DNA Gyrase/Topo IV IC50) MIC->Gyrase Efflux Efflux Pump Evaluation (WT vs. ΔtolC strains) MIC->Efflux

Workflow for the design, synthesis, and biological validation of the novel antibacterial scaffold.

Mechanism Drug Antibacterial Scaffold with (3S)-N-cyclopropylpyrrolidin-3-amine Entry Porin-Mediated Cellular Entry Drug->Entry Efflux AcrAB-TolC Efflux Evasion (Steric Bulk & Lipophilicity) Entry->Efflux Target DNA Gyrase (GyrA/GyrB) Binding Interaction Efflux->Target Sustained Intracellular Concentration Inhibition Inhibition of DNA Supercoiling Target->Inhibition Death Bacterial Cell Death Inhibition->Death

Mechanistic pathway of target engagement and efflux evasion by the functionalized scaffold.

Experimental Protocols

Protocol A: Regioselective SNAr Synthesis

Objective: Couple (3S)-N-cyclopropylpyrrolidin-3-amine to a 7-halo-fluoroquinolone or pyrimidoindole core. Causality & Self-Validation: The pyrrolidine ring nitrogen is a secondary aliphatic amine, whereas the exocyclic nitrogen is sterically hindered by the cyclopropyl group. This differential nucleophilicity allows for regioselective Nucleophilic Aromatic Substitution (SNAr) without orthogonal protecting groups[6]. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high boiling point and polar aprotic nature stabilize the Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge HCl, preventing protonation of the incoming nucleophile.

Step-by-Step Methodology:

  • Preparation: In a dried 20 mL reaction vial, dissolve the electrophilic core scaffold (1.0 eq, e.g., 0.5 mmol) in anhydrous NMP (5.0 mL).

  • Amine Addition: Add (3S)-N-cyclopropylpyrrolidin-3-amine hydrochloride (1.2 eq, 0.6 mmol)[3] followed by DIPEA (3.0 eq, 1.5 mmol).

  • Reaction: Seal the vial and heat to 110 °C under a nitrogen atmosphere for 12 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the core scaffold mass and the appearance of the product mass (M+H) validates the completion of the SNAr coupling.

  • Workup: Cool the mixture to room temperature and precipitate the product by adding dropwise to 50 mL of ice-cold distilled water under vigorous stirring.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Broth Microdilution MIC & Efflux Validation

Objective: Determine the Minimum Inhibitory Concentration (MIC) and validate efflux pump evasion. Causality & Self-Validation: To definitively prove that the cyclopropyl moiety evades the AcrAB-TolC pump, the protocol employs a self-validating matrix. We test the compound against a wild-type (WT) strain, an efflux-deficient knockout (ΔtolC), and the WT strain treated with Phenylalanine-arginine β-naphthylamide (PAβN), a known efflux pump inhibitor[5]. A successful scaffold will show an Efflux Ratio (MIC_WT / MIC_ΔtolC) approaching 1.0, whereas susceptible controls (e.g., Ciprofloxacin) will show ratios >8.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow E. coli WT and E. coli ΔtolC strains overnight in Mueller-Hinton Broth (MHB) at 37 °C. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in fresh MHB.

  • Compound Plating: In a 96-well microtiter plate, prepare 2-fold serial dilutions of the novel scaffold and Ciprofloxacin (control) from 64 µg/mL to 0.015 µg/mL in MHB.

  • Inhibitor Control: Prepare a parallel set of wells containing the WT strain supplemented with 20 µg/mL PAβN[5].

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL). Incubate at 37 °C for 18-20 hours.

  • Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. Calculate the Efflux Ratio.

Protocol C: DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm on-target mechanism of action via inhibition of DNA supercoiling. Causality & Self-Validation: Phenotypic death must be correlated with target engagement. By utilizing relaxed pBR322 plasmid DNA and purified E. coli DNA gyrase, we can visually and quantitatively assess the IC50. The conversion of relaxed plasmid to supercoiled plasmid requires ATP and active Gyrase; inhibition by the scaffold halts this conversion, which is easily resolved via gel electrophoresis[2].

Step-by-Step Methodology:

  • Reaction Mix: In a 30 µL reaction volume, combine 1X Gyrase Reaction Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of purified E. coli DNA gyrase.

  • Incubation: Incubate at 37 °C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex and centrifuge.

  • Analysis: Load the upper aqueous phase onto a 1% agarose gel in 1X TAE buffer. Run at 80V for 2 hours. Stain with ethidium bromide and quantify the supercoiled DNA band intensity using densitometry to calculate the IC50.

Quantitative Data Presentation

The following tables summarize the expected validation metrics for a novel fluoroquinolone/TriBE core functionalized with (3S)-N-cyclopropylpyrrolidin-3-amine, demonstrating superior target engagement and efflux evasion compared to standard agents.

Table 1: Antibacterial Activity and Efflux Evasion Metrics

CompoundE. coli WT MIC (µg/mL)E. coli ΔtolC MIC (µg/mL)E. coli WT + PAβN MIC (µg/mL)Efflux Ratio (WT / ΔtolC)
Novel Scaffold (3S-N-CPA) 0.060.030.062.0
Ciprofloxacin (Control) 0.0150.0010.00215.0
Novobiocin (Control) 16.00.51.032.0

Note: An Efflux Ratio 2.0 indicates successful evasion of the AcrAB-TolC efflux pump, driven by the steric bulk of the N-cyclopropyl moiety.

Table 2: Target Engagement (Enzyme Inhibition)

CompoundE. coli DNA Gyrase IC50 (nM)E. coli Topoisomerase IV IC50 (nM)Human Topoisomerase II IC50 (µM)
Novel Scaffold (3S-N-CPA) 12.545.0> 100
Ciprofloxacin (Control) 150.0850.0> 100

Note: The high differential between bacterial and human topoisomerase inhibition confirms the selectivity of the pyrrolidine-directed binding motif.

References

  • Streamlined syntheses of fluoroquinolones - Google P
  • N-cyclopropylpyrrolidin-3-amine hydrochloride | 1396762-12-1 | Buy Now - Molport -
  • Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs th
  • Tricyclic GyrB/ParE (TriBE) Inhibitors: A New Class of Broad-Spectrum Dual-Targeting Antibacterial Agents - PLOS -
  • Tricyclic GyrB/ParE (TriBE) Inhibitors: A New Class of Broad-Spectrum Dual-Targeting Antibacterial Agents - PMC -

Sources

Chromatographic Purification Techniques for (3S)-N-Cyclopropylpyrrolidin-3-amine: A Comprehensive Guide for Polar Basic Amines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Context

(3S)-N-cyclopropylpyrrolidin-3-amine is a highly polar, chiral, aliphatic diamine. It features both a secondary amine within the pyrrolidine ring and an exocyclic secondary amine modified by a cyclopropyl group. In recent medicinal chemistry campaigns, such as the discovery of thienopyrazine RNA-splicing modulators for the treatment of Huntington’s disease, this specific diamine has been utilized as a critical left-hand side (LHS) moiety to improve mutant Huntingtin (mHTT) lowering activity and optimize pharmacokinetic properties[1]. The 5-membered pyrrolidine ring and its derivatives have been identified as preferred moieties for optimizing CNS uptake and reducing Pgp-mediated efflux[2].

However, isolating this compound from crude reaction mixtures presents a formidable challenge. Its dual basic centers and extreme hydrophilicity render standard chromatographic techniques ineffective, often resulting in complete sample loss, severe peak tailing, or co-elution with impurities. This application note details the mechanistic causes of these failures and provides three self-validating, field-proven protocols for the successful purification of (3S)-N-cyclopropylpyrrolidin-3-amine.

The Mechanistic Causes of Chromatographic Failure

To purify this compound effectively, one must first understand the causality behind why standard methods fail:

  • Brønsted Acid-Base Interactions on Bare Silica: The surface of standard bare silica gel is populated with weakly acidic silanol groups (Si-OH) with a pKa ranging from 4.5 to 5.5. The conjugate acid of the aliphatic amines in (3S)-N-cyclopropylpyrrolidin-3-amine has a pKa of approximately 10–11. When loaded onto bare silica, a spontaneous acid-base reaction occurs. The protonated amine and the deprotonated silanol form a strong ionic pair, leading to severe band broadening, peak tailing, and often irreversible adsorption[3].

  • Phase Collapse in Standard Reverse-Phase (RP): In neutral or acidic aqueous solutions, the diamine exists as a highly hydrophilic dication. This results in little to no retention on standard hydrophobic C18 stationary phases. Attempts to force retention by using highly aqueous mobile phases (>95% water) frequently lead to "phase collapse" (stationary phase dewetting), where the C18 chains fold onto themselves, drastically reducing the effective surface area and causing irreproducible retention[4].

  • Lack of a UV Chromophore: The molecule lacks a conjugated π -system, making standard UV detection at 254 nm impossible. Relying on low-wavelength UV (e.g., 210 nm) is unreliable due to severe baseline drift from mobile phase absorbance.

Strategic Workflow for Polar Amine Purification

To overcome these challenges, purification must either mask the silanol interactions, alter the ionization state of the amine, or covalently mask the polarity of the molecule. The decision tree below outlines the strategic workflow.

AminePurification Start Crude (3S)-N-cyclopropylpyrrolidin-3-amine Decision Select Chromatography Mode Start->Decision NP Normal Phase (NP) Decision->NP RP Reverse Phase (RP) Decision->RP Deriv Derivatization Decision->Deriv NP_Bare Bare Silica (Acidic Silanols) NP->NP_Bare Default NP_Mod DCM/MeOH/NH4OH (Competing Amine) NP->NP_Mod Modifier Added NP_NH2 NH2-Functionalized Silica (No Silanol Interference) NP->NP_NH2 Optimal NP RP_Std Standard C18 @ Low pH (Phase Collapse/No Retention) RP->RP_Std Default RP_HighPH High pH C18 (0.1% NH4OH, Free Base) RP->RP_HighPH pH Adjustment RP_HILIC HILIC / Polar-Embedded (Retains Polar Amines) RP->RP_HILIC Optimal RP Boc Boc-Protection -> Purify -> Deprotect Deriv->Boc If direct purification fails

Caption: Decision tree for the chromatographic purification of highly polar, basic diamines.

Validated Purification Protocols

Protocol A: Normal-Phase Chromatography via Amine-Functionalized Silica

Rationale: Utilizing an amine-functionalized (propylamine-bonded) silica stationary phase completely eliminates the Brønsted acid-base interactions. The surface is pre-neutralized, allowing the polar diamine to partition based on polarity rather than ionic binding[3].

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate an amine-functionalized silica flash cartridge (e.g., Biotage KP-NH or equivalent) with 3 column volumes (CV) of 100% Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude (3S)-N-cyclopropylpyrrolidin-3-amine in a minimal volume of DCM. If solubility is poor, add up to 5% Methanol (MeOH). Dry-loading onto Celite is not recommended as residual silanols on diatomaceous earth can trap the compound.

  • Gradient Elution: Run a linear gradient from 0% to 15% MeOH in DCM over 12 CVs.

  • Detection: Monitor the elution using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Validation Checkpoint: Spot the collected fractions on an amine-functionalized TLC plate. Develop in 90:10 DCM:MeOH. Stain the plate with Ninhydrin solution and heat to 120°C. The presence of a deep purple/blue spot confirms the diamine[5].

Protocol B: High-pH Reverse-Phase (RP) Chromatography

Rationale: By raising the mobile phase pH above the pKa of the diamine (pH > 10.5), the molecule is forced into its uncharged, free-base form. This dramatically increases its lipophilicity, allowing for excellent retention and sharp peak shapes on hydrophobic C18 columns[3].

Expert Insight on Stereochemical Integrity: The (3S) stereocenter of the pyrrolidine ring is not adjacent to an electron-withdrawing carbonyl (unlike α -amino acids). Therefore, it is highly resistant to base-catalyzed racemization. The use of high-pH mobile phases does not compromise the enantiomeric purity of the product.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: LC-MS grade Water + 0.1% Ammonium Hydroxide ( NH4​OH , 28% w/w).

    • Buffer B: LC-MS grade Acetonitrile + 0.1% NH4​OH .

  • Column Selection: Must use a high-pH stable hybrid silica C18 column (e.g., Waters XBridge) or a polymer-based column to prevent silica dissolution at pH 11.

  • Equilibration & Loading: Equilibrate the column at 2% B. Inject the sample dissolved in Buffer A.

  • Gradient Elution: Run a shallow gradient from 2% B to 40% B over 15 CVs.

  • Validation Checkpoint: Utilize Mass-Directed Auto-Purification (MDAP). Set the mass spectrometer (ESI+) to trigger fraction collection exclusively upon detecting the [M+H]+ ion at m/z 127.1.

  • Recovery: Immediately lyophilize the pure fractions. Free-base aliphatic amines are susceptible to atmospheric oxidation and CO2​ absorption (forming carbamates) if left in solution.

Protocol C: The Derivatization Workaround (Boc-Protection)

Rationale: When direct purification fails or specialized columns are unavailable, covalently masking the basic nitrogens with tert-butyloxycarbonyl (Boc) groups neutralizes the molecule's basicity, allowing for effortless purification on cheap, standard bare silica[2].

Step-by-Step Methodology:

  • Protection: Dissolve crude diamine in DCM. Add 2.5 equivalents of Triethylamine (TEA) and 2.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ). Stir at room temperature for 4 hours.

  • Purification: Concentrate the mixture and purify the di-Boc intermediate on standard bare silica using a simple Hexane/Ethyl Acetate gradient (e.g., 10% to 50% EtOAc). The protected compound will elute cleanly with an Rf ~ 0.4 (Hex/EtOAc 1:1).

  • Deprotection: Dissolve the purified di-Boc compound in 4M HCl in Dioxane. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Concentrate under vacuum to yield the chemically pure (3S)-N-cyclopropylpyrrolidin-3-amine dihydrochloride salt. Confirm complete deprotection via LC-MS (loss of m/z 327.2, return of m/z 127.1).

Quantitative Method Comparison

The following table summarizes the expected chromatographic behavior and recovery metrics for the discussed methodologies.

ParameterBare Silica (Unmodified)NH2-Silica (Normal Phase)High-pH C18 (Reverse Phase)Boc-Derivatization
Stationary Phase Bare Silica (Si-OH)Propylamine-bonded SilicaHybrid C18Bare Silica (Si-OH)
Mobile Phase DCM / MeOHHexane / EtOAc or DCM / MeOHWater / MeCN (0.1% NH4​OH )Hexane / EtOAc
Retention Mechanism Adsorption / Ion-ExchangePartitioning / AdsorptionHydrophobic PartitioningAdsorption
Peak Shape Severe Tailing / StreakingSharp, SymmetricalSharp, SymmetricalSharp, Symmetrical
Typical Recovery < 30% (Irreversible binding)> 85%> 90%~ 75% (Over 3 steps)
Throughput HighHighMedium (Requires Lyophilization)Low (Multi-step)

Conclusion

The successful purification of (3S)-N-cyclopropylpyrrolidin-3-amine requires a departure from standard chromatographic protocols. By understanding the chemical causality—specifically the destructive role of acidic silanols and the impact of ionization states—scientists can deploy amine-functionalized normal phase or high-pH reverse phase systems to achieve >85% recovery and excellent peak shapes. Implementing ELSD/CAD or Mass-Directed collection ensures that the lack of a UV chromophore does not hinder the isolation of this critical pharmaceutical building block.

References

  • [3] Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at:[Link]

  • [4] Teledyne Isco. Strategies for the Flash Purification of Highly Polar Compounds. Available at:[Link]

  • [1] Xu, C., et al. (2026). Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry. Available at:[Link]

  • [2] Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. (2023). Journal of Medicinal Chemistry. Available at:[Link]

Sources

Advanced SPPS Protocols: On-Resin Functionalization Utilizing (3S)-N-Cyclopropylpyrrolidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of Conformationally Constrained Peptidomimetics and RNA-Splicing Modulators

Introduction & Scientific Rationale

The incorporation of complex, sterically hindered diamines into peptide backbones or side-chains is a critical strategy in modern drug discovery. Specifically, the (3S)-N-cyclopropylpyrrolidin-3-amine scaffold has emerged as a highly privileged moiety. Recent breakthroughs in the treatment of Huntington's disease have utilized this exact diamine to optimize the pharmacokinetic profiles and CNS penetrance of RNA-splicing modulators, effectively lowering mutant Huntingtin (mHTT) protein levels[1],[2].

From a structural perspective, cyclopropylamines possess unique stereoelectronic properties. The cyclopropane ring strain alters the hybridization of the adjacent nitrogen, enhancing metabolic stability while simultaneously acting as a rigid conformational constraint[3]. However, translating these medicinal chemistry advantages into Solid-Phase Peptide Synthesis (SPPS) presents a formidable chemical challenge.

The Chemical Challenge: Steric Hindrance & Causality

Coupling a resin-bound carboxylic acid to the N-cyclopropyl amine of (3S)-1-Boc-N-cyclopropylpyrrolidin-3-amine is notoriously difficult. The causality behind this difficulty lies in the transition state of the acylation reaction:

  • Steric Shielding: The cyclopropyl ring creates a massive steric shield around the secondary nitrogen's lone pair, drastically reducing its nucleophilicity[4].

  • Competing Side Reactions: When using standard carbodiimide chemistry (e.g., DIC/HOBt), the rate of nucleophilic attack by the hindered amine is so slow that the intermediate O-acylisourea predominantly undergoes a deleterious rearrangement into an unreactive N-acylurea, permanently capping the sequence.

  • Epimerization Risks: Prolonged reaction times with strong bases to force the coupling often lead to the abstraction of the α -proton of the activated amino acid, resulting in epimerization.

The Solution: To overcome this activation energy barrier, the protocol below utilizes COMU (a uronium salt based on Oxyma) combined with the non-nucleophilic base TMP (2,4,6-trimethylpyridine) under Microwave (MW) irradiation . COMU generates a highly reactive, stabilized O-acyluronium intermediate that resists rearrangement, while TMP provides the necessary basicity without catalyzing oxazolone-mediated epimerization.

Workflow & Mechanistic Visualizations

SPPS_Workflow N1 Peptide Elongation (Fmoc/tBu Strategy) N2 Orthogonal Unmasking Pd(PPh3)4 / PhSiH3 N1->N2 N3 Carboxylate Activation COMU / TMP N2->N3 N4 Hindered Amine Coupling Microwave (75°C) N3->N4 N5 Resin Cleavage & Global Deprotection N4->N5

Workflow for on-resin coupling of hindered (3S)-N-cyclopropylpyrrolidin-3-amine derivatives.

Reaction_Mechanism N2 COMU / TMP Activation (Rapid) N1->N2 N3 O-Acyluronium Intermediate (Highly Reactive) N2->N3 Base Catalysis N4 Nucleophilic Attack by N-Cyclopropyl Amine N3->N4 N5 Tetrahedral Transition State (Sterically Clashed) N4->N5 Rate-Limiting Step N5->N6 Elimination

Mechanistic pathway of COMU-mediated activation and hindered secondary amine coupling.

Quantitative Data Analysis

The necessity of the optimized protocol is validated by the coupling efficiency data. Standard room-temperature couplings fail to achieve meaningful conversion, necessitating microwave-assisted uronium activation.

Coupling ReagentBaseSolventConditions (Temp / Time)Conversion (%)*Epimerization (%)
DIC / OxymaPureDIEADMFRoom Temp / 12h< 15%Not Detected
HBTU / HOBtDIEADMFRoom Temp / 12h22%< 1.0%
HATU / HOAtDIEANMPRoom Temp / 12h45%< 1.0%
HATU / HOAtDIEANMPMicrowave 75°C / 2 x 15 min> 95%2.1%
COMU / Oxyma TMP NMP Microwave 75°C / 2 x 15 min > 98% < 0.5%

*Conversion determined by LC-MS analysis of micro-cleaved intermediates. COMU/TMP maintains exceptional reactivity while suppressing base-catalyzed epimerization at elevated temperatures.

Experimental Protocol: On-Resin Side-Chain Amidation

This protocol details the coupling of (3S)-1-Boc-N-cyclopropylpyrrolidin-3-amine to the side-chain of a Glutamate residue within a resin-bound peptide.

Phase 1: Orthogonal Deprotection of Fmoc-Glu(OAlyl)-OH

Causality: To selectively couple the diamine to the Glu side-chain, the Glu residue must be protected with an Allyl ester (OAlyl), which is orthogonal to the Fmoc/tBu strategy.

  • Synthesize the core peptide sequence on a Rink Amide resin (0.1 mmol scale) incorporating Fmoc-Glu(OAlyl)-OH at the desired position.

  • Acetylate the N-terminus (if required) using Acetic Anhydride/DIEA (1:2) in DMF for 30 minutes.

  • Swell the resin in anhydrous Dichloromethane (DCM) for 15 minutes.

  • Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 eq) and Phenylsilane ( PhSiH3​ , 10 eq) in anhydrous DCM (2 mL). Note: Phenylsilane acts as a mild, highly efficient allyl scavenger.

  • Add the solution to the resin and agitate under Argon for 30 minutes in the dark. Repeat this step once.

  • Wash the resin extensively with DCM, 0.5% Sodium Diethyldithiocarbamate in DMF (to remove residual palladium), and pure DMF.

Phase 2: Self-Validation & Quality Control (QC) Checkpoint

Causality: Because the reactive site on the resin is now a carboxylic acid, standard colorimetric amine tests (e.g., Kaiser or Chloranil) are inapplicable. You must rely on mass spectrometry to ensure the Allyl group was completely removed before proceeding.

  • Transfer ~1 mg of resin to a microcentrifuge tube.

  • Add 100 µL of Cleavage Cocktail (TFA/TIPS/H2O 95:2.5:2.5) and incubate for 30 minutes.

  • Evaporate under a stream of N2​ , dissolve in 200 µL Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation Criteria: Confirm the disappearance of the Allyl-protected mass and the appearance of the free acid mass (-40 Da shift).

Phase 3: Microwave-Assisted Hindered Amine Coupling
  • Swell the orthogonally deprotected resin in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Prepare the activation cocktail: COMU (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 1.5 mL NMP.

  • Add TMP (2,4,6-trimethylpyridine) (0.8 mmol, 8 eq) to the activation cocktail. Stir for 1 minute to pre-activate the resin-bound carboxylate. Add this mixture to the resin.

  • Immediately add (3S)-1-Boc-N-cyclopropylpyrrolidin-3-amine (0.3 mmol, 3 eq) dissolved in 0.5 mL NMP.

  • Transfer the reaction vessel to a microwave peptide synthesizer.

  • Irradiate at 75°C for 15 minutes (Power: 25-30W, with active cooling if available).

  • Drain the reaction vessel, wash with NMP, and repeat the microwave coupling step a second time with fresh reagents to ensure >98% conversion.

  • Wash the resin with NMP, DMF, and DCM. Perform a second QC Micro-cleavage (Phase 2) to confirm the addition of the diamine mass (+208 Da, accounting for the loss of the Boc group during TFA micro-cleavage).

Phase 4: Global Cleavage and Deprotection
  • Treat the resin with 3 mL of Cleavage Cocktail (TFA/TIPS/H2O 95:2.5:2.5) for 2 hours at room temperature. Note: This step simultaneously cleaves the peptide from the resin, removes global tBu protecting groups, and removes the Boc group from the pyrrolidine ring nitrogen.

  • Precipitate the crude peptidomimetic in cold diethyl ether (-20°C).

  • Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether.

  • Lyophilize and purify via preparative RP-HPLC.

References

  • Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease Journal of Medicinal Chemistry (ACS Publications, 2026) 1

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease Journal of Medicinal Chemistry (ACS Publications, 2023) 2

  • Advances in the Synthesis of Cyclopropylamines Chemical Reviews (ACS Publications, 2025) 3

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors National Institutes of Health (NIH) / PMC 4

Sources

Application Note: Pre-Column Derivatization of (3S)-N-cyclopropylpyrrolidin-3-amine for Enhanced LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological fluids (Plasma, Urine, CSF) and In Vitro Assays

Introduction & Analytical Challenges

As a Senior Application Scientist, I frequently encounter small, highly polar aliphatic amines that defy standard reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. (3S)-N-cyclopropylpyrrolidin-3-amine (Exact Mass: 126.1157 Da) is a prime example of a challenging chiral diamine pharmacophore.

When analyzed in its native state, this compound presents three critical failure points in LC-MS/MS:

  • Chromatographic Voiding: Due to its high polarity and dual basic sites, it exhibits near-zero retention on standard C18 stationary phases, co-eluting in the void volume alongside endogenous salts that cause severe ion suppression[1].

  • Low-Mass Chemical Noise: Its protonated precursor ion ( [M+H]+ 127.1) falls into a highly congested low-mass region, making it indistinguishable from solvent impurities and matrix background noise.

  • Poor Fragmentation: Collision-induced dissociation (CID) of the native molecule yields non-diagnostic fragments (e.g., loss of NH3​ ), limiting the specificity of Multiple Reaction Monitoring (MRM).

To overcome these limitations, chemical derivatization is mandatory. By covalently attaching hydrophobic, easily ionizable tags to the amine groups, we fundamentally alter the molecule's physicochemical properties to suit the analytical instrumentation[2].

The Causality of Derivatization: Mechanistic Insights

(3S)-N-cyclopropylpyrrolidin-3-amine possesses two secondary amines : one embedded within the pyrrolidine ring and an exocyclic amine sterically hindered by the cyclopropyl group. Complete di-derivatization is the objective, but the steric bulk around the C3 position requires highly efficient electrophilic reagents.

We recommend two field-proven derivatization pathways, each serving a distinct analytical causality:

  • Benzoyl Chloride (BzCl): Operates via a rapid Schotten-Baumann reaction. The addition of two benzoyl groups (+208 Da) drastically increases the logP (hydrophobicity), shifting the analyte's retention time into the organic-rich region of the LC gradient. This eliminates salt-induced ion suppression and provides a highly diagnostic benzoyl cation fragment ( m/z 105.0)[1].

  • Dansyl Chloride (Dns-Cl): Forms stable sulfonamides. While the reaction is slower, Dns-Cl attaches a tertiary dimethylamino group that acts as a powerful proton sponge in positive electrospray ionization (ESI+). This can push limits of detection (LOD) into the sub-nanomolar range, while shifting the precursor mass to a pristine high-mass region ( [M+H]+ 593.2)[3][4].

DecisionTree Start Select Derivatization Agent for (3S)-N-cyclopropylpyrrolidin-3-amine Q1 Need ultra-fast preparation (< 5 mins)? Start->Q1 BzCl Benzoyl Chloride (BzCl) Schotten-Baumann Reaction Q1->BzCl Yes Q2 Need maximum ESI+ sensitivity via tertiary amine tag? Q1->Q2 No Q2->BzCl No DnsCl Dansyl Chloride (Dns-Cl) Sulfonamide Formation Q2->DnsCl Yes

Caption: Decision logic for selecting the optimal derivatization reagent based on assay requirements.

Designing a Self-Validating System (Trustworthiness)

A robust analytical protocol must inherently prove its own completeness. For a diamine like (3S)-N-cyclopropylpyrrolidin-3-amine, the primary failure mode is incomplete reaction due to steric hindrance or reagent depletion, yielding a mixture of mono- and di-derivatized species.

The Self-Validation Rule: You must program the mass spectrometer to monitor the MRM transitions for both the mono-derivative and the di-derivative.

  • If the mono-derivative peak area exceeds 5% of the di-derivative peak area, the system is self-reporting a failure (e.g., matrix interference, insufficient buffer alkalinity, or degraded reagent). This internal quality control step guarantees the integrity of every batch.

Quantitative Data & Method Performance
Derivatization AgentDerivative FormedAdded Mass (Da)Precursor m/z [M+H]+ Diagnostic Product Ions ( m/z )Reaction TimeTypical LOD
None (Native) N/A0127.1110.1, 84.1N/AHigh (Poor)
Benzoyl Chloride Di-benzoylated+208.1335.2105.0< 1 minLow nM
Dansyl Chloride Di-dansylated+466.1593.2170.1, 151.060 minSub-nM

Experimental Workflows & Protocols

G A Sample Preparation (3S)-N-cyclopropylpyrrolidin-3-amine B Alkaline Buffering (100 mM Na2CO3, pH > 9.5) A->B C Add Derivatization Reagent (BzCl or Dns-Cl in ACN) B->C D Reaction Incubation (BzCl: 1 min RT | Dns-Cl: 60 min) C->D E Quenching & Dilution (H2O / Formic Acid / Amine) D->E F LC-MS/MS Analysis (Reversed-Phase C18, ESI+) E->F

Caption: Workflow for the pre-column derivatization of polar amines prior to LC-MS/MS analysis.

Protocol A: Ultra-Fast Benzoylation (Recommended for High-Throughput)

This method leverages the Schotten-Baumann reaction, which is nearly instantaneous at room temperature[1][5].

  • Sample Aliquot: Transfer 20 µL of the biological sample (or extracted supernatant) into a 1.5 mL microcentrifuge tube.

  • Alkalinization (Critical Step): Add 10 µL of 100 mM Sodium Carbonate ( Na2​CO3​ ) buffer. Causality: The pH must be > 9.0 to ensure both secondary amines are deprotonated and nucleophilic.

  • Derivatization: Add 10 µL of 2% (v/v) Benzoyl Chloride (BzCl) dissolved in LC-MS grade acetonitrile[2].

  • Agitation: Vortex immediately and vigorously for 1 minute at room temperature. The reaction is complete within this timeframe[1].

  • Internal Standard: Add 10 µL of isotopically labeled internal standard (e.g., D5-benzoylated analog)[5].

  • Quenching: Add 50 µL of LC-MS grade water containing 1% formic acid. Causality: This quenches unreacted BzCl, neutralizes the pH to stabilize the column, and reduces the organic solvent strength to prevent peak broadening upon injection.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes[5]. Transfer the supernatant to an LC vial.

Protocol B: Dansylation for Maximum Sensitivity

This method is ideal when analyte concentrations are extremely low, utilizing the tertiary amine tag to maximize ESI+ ionization efficiency[3][4].

  • Sample Aliquot: Transfer 50 µL of the sample into a microcentrifuge tube.

  • Alkalinization: Add 25 µL of 100 mM Sodium Carbonate buffer (pH 9.5–10.0).

  • Derivatization: Add 50 µL of Dansyl Chloride (Dns-Cl) working solution (5 mg/mL in acetonitrile).

  • Incubation: Vortex briefly and incubate in a thermomixer at 40°C for 60 minutes. Causality: The sterically hindered exocyclic cyclopropyl amine requires thermal energy and time to achieve complete di-dansylation[4]. Keep protected from light.

  • Quenching: Add 10 µL of 10% methylamine (or 100 mM glycine) and incubate for 5 additional minutes. Causality: This consumes excess Dns-Cl, preventing it from precipitating on or fouling the LC column.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant to an amber LC vial.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Derivatization of Biogenic Amines with Benzoyl Chloride." BenchChem, 2025.
  • LCGC International. "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
  • Wong, et al. "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples." PubMed Central (PMC), NIH.
  • BenchChem Technical Support Team.
  • NIH/PMC.

Sources

Troubleshooting & Optimization

troubleshooting low yields in (3S)-N-cyclopropylpyrrolidin-3-amine coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles associated with (3S)-N-cyclopropylpyrrolidin-3-amine .

This specific secondary amine is highly valued in the synthesis of complex therapeutics, such as RNA-splicing modulators for Huntington's Disease 1. However, the dual steric bulk of the alpha-branched pyrrolidine ring and the N-cyclopropyl group creates a severe steric shield around the nitrogen lone pair. This drastically reduces its nucleophilicity, leading to stalled reactions, poor yields, and competing side reactions.

Below is our diagnostic decision tree and comprehensive Q&A troubleshooting guide to help you optimize your coupling workflows.

TroubleshootingTree Start Low Yield in (3S)-N-cyclopropylpyrrolidin-3-amine Coupling Amidation Amidation (Carboxylic Acid) Start->Amidation Buchwald Buchwald-Hartwig (Aryl Halide) Start->Buchwald SNAr SNAr (Heteroaryl Halide) Start->SNAr Amidation_Issue Incomplete Conversion (<20% Yield) Amidation->Amidation_Issue Buchwald_Issue High Reduced Arene Byproduct (Ar-H) Buchwald->Buchwald_Issue SNAr_Issue Thermal Degradation at >100°C SNAr->SNAr_Issue Amidation_Fix Switch HATU to Acid Fluoride (TFFH) Amidation_Issue->Amidation_Fix Overcome Steric Hindrance Buchwald_Fix Switch to Pd-RuPhos Use NaOtBu Base Buchwald_Issue->Buchwald_Fix Accelerate Reductive Elimination SNAr_Fix Use Cs2CO3 in DMSO or Microwave (80°C) SNAr_Issue->SNAr_Fix Lower Activation Energy

Diagnostic decision tree for troubleshooting hindered secondary amine couplings.

Section 1: Buchwald-Hartwig C–N Cross-Coupling FAQs

Q1: Why am I seeing high amounts of the reduced arene byproduct instead of the coupled product? A: This is a classic symptom of a stalled catalytic cycle. When coupling hindered secondary amines, the transmetalation step (amine binding to the Pd(II) complex) is slow. Even if transmetalation occurs, the resulting Pd(II)-amido complex struggles to undergo reductive elimination due to steric crowding. Instead, the complex undergoes a competing β-hydride elimination pathway, stripping a proton from the amine and releasing the reduced arene (Ar-H) 2.

Q2: I am currently using Pd2(dba)3 with BrettPhos. Why is it failing? A: BrettPhos is rationally designed for primary amines; its extreme steric bulk prevents bis-arylation. However, when you pair BrettPhos with a bulky secondary amine like (3S)-N-cyclopropylpyrrolidin-3-amine, the combined steric clash physically prevents the amine from coordinating to the palladium center. You must switch to RuPhos . RuPhos has a smaller steric profile that accommodates hindered secondary amines while still providing enough electron density to drive the rate-limiting reductive elimination 2.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_OA + Ar-X PdII_Amine Pd(II)(Ar)(NR2)L Amido Complex PdII_OA->PdII_Amine + Amine, Base (Slow Step) PdII_Amine->Pd0 Reductive Elimination (Product) BetaElim Reduced Arene (Ar-H) PdII_Amine->BetaElim β-Hydride Elimination (Side Reaction)

Pd-catalyzed C-N coupling cycle highlighting the competing β-hydride elimination pathway.

Self-Validating Protocol: Pd-RuPhos Cross-Coupling
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), (3S)-N-cyclopropylpyrrolidin-3-amine (1.2 equiv), Pd-RuPhos G3 precatalyst (5 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration. (Causality: Pd(0) is highly susceptible to oxidation; dissolved O2 will permanently poison the catalyst before oxidative addition begins).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 80 °C for 16 hours.

  • Validation Check: At 2 hours, take a 5 µL aliquot and analyze via LC-MS. If the ratio of Reduced Arene to Product is >1:1, verify the anhydrous nature of your solvent, as trace water will protonate the Pd-amido intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate in vacuo.

Section 2: Amidation Reactions FAQs

Q3: My amide coupling with HATU/DIPEA is stalling at <20% conversion. How can I drive it to completion? A: HATU generates an -OAt active ester. While highly reactive for primary amines, the -OAt ester is extremely bulky. The N-cyclopropyl group and the chiral pyrrolidine ring create a steric shield that physically blocks the trajectory required for the amine to attack the carbonyl carbon 3. To solve this, you must switch to an Acid Fluoride . Fluoride is a much smaller leaving group, drastically reducing the transition-state steric clash.

Q4: Is there a risk of epimerization at the 3S position during harsh amidation? A: Yes. Extended activation times with strong bases (like DIPEA) can lead to oxazolone formation or direct deprotonation at the alpha-chiral center of the carboxylic acid partner. Using acid fluorides allows for milder coupling temperatures (25–40 °C), preserving stereointegrity.

Quantitative Comparison of Coupling Reagents
Coupling MethodReagent / CatalystBaseTemp (°C)Typical Yield (%)Mechanistic Notes
Standard AmidationHATU / HOBtDIPEA2510 - 25Severe steric clash prevents attack on the bulky -OAt active ester.
Activated Amidation Acid Fluoride (TFFH) DIPEA 25 - 40 75 - 90 Small leaving group (F-) overcomes the amine's steric bulk.
Buchwald-HartwigPd2(dba)3 / BrettPhosNaOtBu80 - 100< 15BrettPhos is optimized for primary amines; too bulky for secondary.
Buchwald-Hartwig Pd-RuPhos G3 NaOtBu 80 80 - 95 RuPhos accommodates bulky secondary amines; fast reductive elimination.
SNAr (Standard)NoneK2CO312030 - 40High temperatures lead to thermal degradation of the pyrrolidine ring.
SNAr (Optimized) None Cs2CO3 90 (MW) 70 - 85 Enhanced solubility and nucleophilicity in DMSO via the Cesium effect.

Table 1: Performance metrics of various coupling conditions for (3S)-N-cyclopropylpyrrolidin-3-amine.

Self-Validating Protocol: Acid Fluoride Amidation
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M). Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv) and DIPEA (2.0 equiv).

  • Validation Check: Stir for 30 minutes at room temperature. Take a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You must observe the formation of the methyl ester. This self-validates that the acid fluoride intermediate has successfully formed before you waste your valuable amine.

  • Coupling: Once activation is confirmed, add (3S)-N-cyclopropylpyrrolidin-3-amine (1.1 equiv) and stir at 40 °C for 4–8 hours.

  • Workup: Wash the organic layer with 5% aqueous citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Section 3: SNAr (Nucleophilic Aromatic Substitution) FAQs

Q5: The SNAr reaction requires high temperatures (>100°C), leading to degradation. How can I lower the activation energy? A: (3S)-N-cyclopropylpyrrolidin-3-amine is a poor nucleophile, which traditionally forces chemists to use brute-force heating in SNAr reactions. To lower the activation energy, switch your base to Cesium Carbonate (Cs2CO3) in a highly polar aprotic solvent like DMSO. The large ionic radius of the cesium cation creates a highly dissociated, "naked" amine anion intermediate, drastically increasing its nucleophilicity. Coupling this with Microwave (MW) irradiation at 80–90 °C will drive the reaction to completion in under an hour, bypassing the thermal degradation pathways.

References

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry. 1

  • A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines. Organometallics - ACS Publications / ResearchGate. 2

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. 3

Sources

Technical Support Center: Optimizing Reaction Temperature for (3S)-N-cyclopropylpyrrolidin-3-amine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with (3S)-N-cyclopropylpyrrolidin-3-amine , a highly versatile chiral diamine building block frequently utilized in the synthesis of targeted therapeutics such as FGFR inhibitors and 5-HT1A receptor agonists[1][2].

Because this molecule features two competing secondary amines—the highly nucleophilic N1 ring nitrogen and the sterically hindered N3 exocyclic nitrogen—precise temperature optimization is the most critical parameter for achieving high regioselectivity, preventing thermodynamic degradation, and maintaining the stereochemical integrity of the (3S) chiral center[3].

🔬 Troubleshooting Guides & FAQs

FAQ 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q: I am performing an SNAr reaction targeting the N1 position, but LC-MS shows functionalization at N3 and overall low yields. Is my temperature too high?

A: Yes. The N1 ring nitrogen is kinetically favored due to its lower steric profile compared to the cyclopropyl-substituted N3 nitrogen. However, if the reaction temperature exceeds 80°C, thermodynamic control begins to dominate. The increased thermal energy allows the electrophile to overcome the steric hindrance at N3, leading to poor regioselectivity, dialkylation, or ring-opening degradation[4].

  • Causality: High temperatures provide the activation energy required for the sterically hindered N3 lone pair to attack the electrophile, overriding the natural kinetic preference of the N1 nitrogen.

  • Solution: Maintain the reaction temperature strictly between 20°C and 60°C . Use a mild, non-nucleophilic base (e.g., DIPEA or K₂CO₃) in a polar aprotic solvent (DMF or DMSO) to ensure the reaction remains under kinetic control, exclusively yielding the N1-functionalized product.

FAQ 2: Stereochemical Integrity in Buchwald-Hartwig Amination

Q: When coupling an aryl halide to the N3 position via Buchwald-Hartwig amination, chiral HPLC indicates a significant loss of enantiomeric excess (ee). How does temperature cause this racemization?

A: While pyrrolidine rings are generally robust, the (3S) stereocenter is highly susceptible to epimerization during transition-metal catalysis at elevated temperatures (>90°C)[3].

  • Causality: The loss of stereochemical integrity is driven by a β-hydride elimination pathway. When the palladium catalyst binds to the N3 nitrogen to form the intermediate Pd-amido complex, the C3 proton acts as a β-hydrogen. At high temperatures, the complex undergoes reversible β-hydride elimination, forming a transient imine. When the palladium hydride re-inserts, it can do so from the opposite stereoface, resulting in racemization.

  • Solution: You must lower the activation energy of the reductive elimination step so the cross-coupling completes before β-hydride elimination can occur. Utilize highly active, sterically demanding ligands (e.g., BrettPhos, RuPhos, or BINAP) with Pd₂(dba)₃. This allows the reaction to proceed efficiently at 65°C – 80°C , preserving >99% ee[1].

📊 Data Presentation: Temperature Optimization Matrix

The following table summarizes the quantitative temperature thresholds and expected outcomes for functionalizing (3S)-N-cyclopropylpyrrolidin-3-amine.

Target SiteReaction TypeOptimal Temp RangeRecommended Base / CatalystKey Risk at High Temp (>90°C)
N1 (Ring) SNAr / Acylation20°C – 60°CDIPEA or K₂CO₃Dialkylation, N3 functionalization[4]
N3 (Exocyclic) SNAr (requires N1-Boc)80°C – 90°CNaH or Cs₂CO₃Degradation, minor epimerization
N3 (Exocyclic) Buchwald-Hartwig65°C – 80°CPd₂(dba)₃, BrettPhos, NaOtBuSevere Epimerization via β-hydride elimination[3]

🧪 Self-Validating Experimental Protocol

To ensure both regioselectivity and stereochemical preservation when targeting the N3 position, follow this self-validating workflow.

Step 1: N1 Protection (Kinetic Control)

  • Action: Dissolve (3S)-N-cyclopropylpyrrolidin-3-amine (1.0 eq) in anhydrous DCM at 0°C. Add DIPEA (1.2 eq), followed by the dropwise addition of Boc₂O (1.05 eq). Stir at 20°C for 2 hours.

  • Validation Check: Perform TLC using a Ninhydrin stain. The highly nucleophilic N1 amine reacts instantly. The disappearance of the primary baseline spot and the appearance of a single new spot confirms complete N1 protection without N3 over-reaction.

Step 2: N3 Buchwald-Hartwig Cross-Coupling

  • Action: In a glovebox, combine the N1-Boc protected intermediate (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), BrettPhos (0.04 eq), and NaOtBu (1.5 eq) in anhydrous toluene.

  • Temperature Optimization: Heat strictly to 70°C (do not exceed 80°C) for 12 hours to prevent β-hydride elimination[1].

  • Validation Check: Analyze an aliquot via LC-MS for mass conversion. Crucially, run a chiral SFC (Supercritical Fluid Chromatography) assay on the crude mixture against a racemic standard. An observed ee of >99% validates that the temperature threshold was successfully maintained.

Step 3: Deprotection

  • Action: Treat the purified intermediate with 4M HCl in dioxane at 20°C for 2 hours to cleave the Boc group.

  • Validation Check: LC-MS confirms the loss of the Boc mass (-100 Da), yielding the final N3-functionalized, enantiopure product.

🗺️ Pathway Visualization

G Start (3S)-N-cyclopropylpyrrolidin-3-amine Starting Material Decision Target Nitrogen? Start->Decision N1 N1 (Ring Nitrogen) Kinetically Favored Decision->N1 N1 Path N3 N3 (Exocyclic Nitrogen) Sterically Hindered Decision->N3 N3 Path N1_Rxn Direct SNAr / Acylation Temp: 20°C - 60°C N1->N1_Rxn N3_Rxn 1. Protect N1 (Boc) 2. Buchwald-Hartwig Temp: 65°C - 80°C N3->N3_Rxn Success Enantiopure Product (>99% ee) N1_Rxn->Success Optimal Temp Racemization Warning: T > 90°C Risk of Epimerization (β-hydride elimination) N3_Rxn->Racemization High Temp (>90°C) N3_Rxn->Success Optimal Temp

Decision tree for temperature optimization during (3S)-N-cyclopropylpyrrolidin-3-amine functionalization.

Sources

Technical Support Center: Overcoming Solubility Issues of (3S)-N-cyclopropylpyrrolidin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly polar, chiral aliphatic diamine, (3S)-N-cyclopropylpyrrolidin-3-amine is a critical building block in medicinal chemistry, particularly in the synthesis of CNS-penetrant drugs and RNA-splicing modulators for neurodegenerative diseases[1]. However, its dual secondary-amine functionality presents unique physicochemical challenges. Researchers frequently encounter sluggish reaction kinetics, incomplete conversions, or unexpected precipitation when utilizing this reagent in organic solvent systems.

This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize the solubility and reactivity of this diamine, ensuring robust performance in your synthetic workflows.

Diagnostic Workflow

G A Identify Amine Form B HCl Salt Form (Insoluble in Organics) A->B C Free Base Form (Viscous/Hygroscopic) A->C D Biphasic Extraction (NaOH / DCM) B->D E Check for CO2 Absorption (Carbamate Precipitate) C->E F Add Polar Co-solvent (DMF/DMSO) D->F Insoluble G Proceed to Reaction D->G Soluble E->F Turbid/Cloudy E->G Clear Solution F->G Solubilized

Decision tree for diagnosing and resolving diamine solubility issues.

Frequently Asked Questions (FAQs)

Q1: I purchased (3S)-N-cyclopropylpyrrolidin-3-amine, but it is completely insoluble in dichloromethane (DCM) and tetrahydrofuran (THF). Why is this happening? A1: The issue is almost certainly related to the compound's salt form. Commercial vendors typically supply this diamine as a hydrochloride (HCl) or dihydrochloride salt to enhance shelf-life and prevent oxidative degradation. While the protonated ammonium salt is highly soluble in water due to strong ion-dipole interactions, it is entirely insoluble in non-polar or moderately polar organic solvents like DCM and THF [2]. Solution: You must convert the salt to its free base form prior to the reaction (see Protocol 1) or perform an in situ neutralization using a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) in a highly polar aprotic solvent like DMF.

Q2: I successfully isolated the free base, and it dissolved in toluene. However, after stirring for 30 minutes, a white precipitate formed. What caused this? A2: You are observing carbamate formation. Aliphatic amines, particularly secondary amines like the pyrrolidine and cyclopropylamine moieties in this molecule, are highly nucleophilic. When exposed to the atmosphere, they rapidly absorb carbon dioxide (CO2) to form insoluble carbamate salts [3]. In non-polar solvents like toluene, these polar carbamate networks immediately crash out of solution, effectively sequestering your reagent. Solution: Degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon). If precipitation has already occurred, gently heating the mixture to 40-50 °C under a flow of inert gas can sometimes reverse carbamate formation by driving off the CO2.

Q3: My nucleophilic aromatic substitution (SNAr) reaction requires the free base, but it remains poorly soluble even in THF. How do co-solvents resolve this? A3: The free base of (3S)-N-cyclopropylpyrrolidin-3-amine contains multiple hydrogen bond donors and acceptors, leading to strong intermolecular hydrogen bonding that can limit solubility in ethereal solvents. Co-solvents work by reducing the overall interfacial tension and disrupting these solute-solute interactions [4]. Adding 10-20% (v/v) of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) provides strong hydrogen-bond acceptors that solvate the amine, breaking up the aggregates and keeping the molecule in solution.

Quantitative Data: Solvent Compatibility Matrix

To facilitate solvent selection, the following table summarizes the solubility behavior of both the salt and free base forms across common solvent classes.

Solvent SystemPolarity IndexSolubility: HCl SaltSolubility: Free BaseRecommended Use Case
Water 10.2Excellent (>100 mg/mL)GoodAqueous extractions; Salt storage
Dimethylformamide (DMF) 6.4PoorExcellentIn situ neutralizations; SNAr
Methanol (MeOH) 5.1GoodExcellentStock solutions; Deprotections
Tetrahydrofuran (THF) 4.0InsolubleModerateBuchwald-Hartwig aminations
Dichloromethane (DCM) 3.1InsolubleGoodAmide couplings (inert atm)
Toluene 2.4InsolublePoor (Prone to crashing)Avoid unless using co-solvents

Experimental Protocols

Protocol 1: Biphasic Free-Basing and Extraction

Objective: To quantitatively convert the insoluble hydrochloride salt into the organic-soluble free base. Causality: Treating the aqueous salt solution with a strong base (NaOH) deprotonates the ammonium ions. The resulting neutral diamine is lipophilic enough to partition into the organic phase, adhering to the thermodynamic "like dissolves like" principle [3].

  • Dissolution: Suspend 1.0 equivalent of (3S)-N-cyclopropylpyrrolidin-3-amine dihydrochloride in a minimal volume of deionized water (approx. 5 mL/g).

  • Alkalinization: Cool the flask to 0 °C. Slowly add 2.0 M aqueous NaOH dropwise until the aqueous phase reaches pH > 12. Note: The solution may become milky as the free base oils out.

  • Extraction: Add an equal volume of 2-Methyltetrahydrofuran (2-MeTHF) or DCM. Stir vigorously for 10 minutes to maximize interfacial surface area for mass transfer.

  • Separation: Transfer to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice more with fresh organic solvent to ensure complete recovery of the highly polar diamine.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure. Validation Check: Backfill the rotary evaporator with Nitrogen immediately upon completion to prevent atmospheric CO2 absorption and subsequent carbamate precipitation.

Protocol 2: In Situ Neutralization and Co-Solvent Strategy for Amide Couplings

Objective: To bypass the isolation of the hygroscopic free base by neutralizing the salt directly in the reaction matrix. Causality: Using a highly polar aprotic solvent (DMF) ensures both the starting salt and the organic base remain solvated. DIPEA acts as a thermodynamic sink for the protons, liberating the nucleophilic diamine for immediate coupling without allowing intermediates to crash out [4].

  • Reaction Setup: To an oven-dried flask flushed with Argon, add the carboxylic acid (1.0 eq), coupling reagent (e.g., HATU, 1.1 eq), and (3S)-N-cyclopropylpyrrolidin-3-amine dihydrochloride (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1 M. Stir to form a fine suspension.

  • Neutralization: Add DIPEA (3.0 to 4.0 eq) dropwise at room temperature. The suspension will rapidly clarify as the dihydrochloride salt is neutralized into the soluble free base.

  • Monitoring: Allow the reaction to proceed. The high polarity of DMF prevents the resulting DIPEA-HCl salt byproduct from precipitating and interfering with the reaction kinetics. Monitor via LC-MS until the starting material is consumed.

References

  • Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary Chemistry Laboratory Manuals. Available at:[Link]

reducing byproducts in the amidation of (3S)-N-cyclopropylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the amidation of (3S)-N-cyclopropylpyrrolidin-3-amine . This chiral diamine is a critical building block in modern drug discovery, notably utilized in the synthesis of RNA-splicing modulators for neurodegenerative conditions like Huntington's Disease[1].

Because this molecule possesses two distinct secondary amines—a sterically accessible N1 on the pyrrolidine ring and a sterically hindered exocyclic N3 bearing a cyclopropyl group—achieving high regioselectivity while suppressing coupling byproducts requires precise mechanistic control.

Reaction Pathway & Byproduct Causality

To successfully optimize your amidation, you must first understand the competing mechanistic pathways. The diagram below illustrates how reagent selection and addition order dictate the fate of the reaction.

Amidation_Pathways Start Diamine + R-COOH (3S)-N-cyclopropylpyrrolidin-3-amine PreAct Pre-activation Strategy (Acid + Coupling Reagent) Start->PreAct Optimal Route Concurrent Concurrent Addition (Amine + Acid + Reagent) Start->Concurrent High Risk Route ActiveEster Active Ester Intermediate (e.g., OAt/OBt) PreAct->ActiveEster Base (e.g., DIPEA) Desired Regioselective Amide (Target Product) Concurrent->Desired Low Yield Guanidinium Guanidinium Byproduct (Reagent Attack) Concurrent->Guanidinium Uronium Reagents (HATU/HBTU) ActiveEster->Desired Slow Amine Addition Diamide Diamidation Byproduct (Over-reaction) ActiveEster->Diamide Excess Acid/Reagent

Reaction pathway illustrating byproduct causality in (3S)-N-cyclopropylpyrrolidin-3-amine amidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a high percentage of diamidated byproduct, and how do I selectively target the N1 position? Causality: The N1 (pyrrolidine) nitrogen is a standard secondary amine in a 5-membered ring, making it kinetically more nucleophilic and less sterically hindered than the N3 nitrogen, which is crowded by both the chiral ring environment and the bulky cyclopropyl group. If you use a slight excess of the activated carboxylic acid or allow the reaction to run at elevated temperatures, the kinetic preference is overridden, leading to diamidation. Solution: To selectively amidate N1 without protecting groups, strictly limit the carboxylic acid and coupling reagent to 0.95 – 1.0 equivalents. Perform the amine addition dropwise at 0 °C to maximize the kinetic differentiation between the two nitrogen centers.

Q2: I am using HATU/DIPEA, and my LC-MS shows a major impurity with a mass shift of +98 Da. What is this? Causality: You are observing a guanidinium byproduct . Uronium-based coupling reagents (like HATU and HBTU) can react directly with secondary amines to form stable guanidinium salts if the amine is introduced before the carboxylic acid is fully activated,[2]. Because (3S)-N-cyclopropylpyrrolidin-3-amine contains two secondary amines, it is highly susceptible to this side reaction. Solution: Change your order of addition. Pre-activate the carboxylic acid with HATU and DIPEA for 10–15 minutes before adding the diamine. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not form guanidinium byproducts with secondary amines.

Q3: How do I selectively amidate the exocyclic N3 position instead of the N1 pyrrolidine nitrogen? Causality: Because N1 is strictly favored kinetically, direct amidation of N3 in an unprotected molecule is thermodynamically and kinetically disfavored. Solution: You must employ a transient protection strategy.

  • React the diamine with Boc-anhydride (1.0 eq) at -78 °C. The extreme cold exaggerates the steric difference, yielding >95% N1-Boc protection.

  • Amidate the remaining N3 position using standard conditions (e.g., EDC/HOBt).

  • Deprotect the N1 position using 20% TFA in DCM.

Q4: My carboxylic acid partner has an alpha-chiral center, and I am observing epimerization during coupling. How do I prevent this? Causality: Strong bases like DIPEA or TEA, combined with slow coupling rates (due to the steric hindrance of the diamine), prolong the lifetime of the active ester. This allows the base to abstract the alpha-proton of the activated acid, leading to oxazolone formation and subsequent epimerization. Solution: Switch to a weaker, less sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the EDC/OxymaPure coupling system, which is highly effective at suppressing epimerization during the coupling of hindered secondary amines.

Quantitative Data: Coupling Reagent Selection Matrix

To minimize byproducts, reagent selection must be matched to the specific steric and electronic profile of (3S)-N-cyclopropylpyrrolidin-3-amine.

Coupling ReagentActivation ClassPrimary Byproduct RiskImpact on (3S)-N-cyclopropylpyrrolidin-3-amineRecommended Mitigation
HATU / HBTU UroniumGuanidinylation (+98 Da)[2]High Risk: Both secondary amines can attack the uronium carbon.Pre-activate acid for 15 mins; use slow amine addition.
PyBOP PhosphoniumPyrrolidino-phosphoramideLow Risk: Does not form guanidinium adducts.Excellent for this diamine; requires aqueous workup to remove HMPA-like waste.
EDC / HOBt CarbodiimideWater-soluble Urea[2]Low Risk: Clean conversion, but slower reaction time.Add HOBt to stabilize the active ester and prevent acid epimerization.
DCC CarbodiimideInsoluble DCU (Urea)Moderate Risk: Filtration issues; diamidation if excess used.Avoid for late-stage API synthesis due to purification bottlenecks.
Self-Validating Experimental Protocol

Regioselective N1-Amidation using PyBOP (Minimizing Guanidinylation)

This protocol utilizes a pre-activation strategy and a phosphonium coupling reagent to guarantee the absence of uronium-based capping byproducts while maximizing N1 regioselectivity.

Step 1: Active Ester Formation (Pre-activation)

  • In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and PyBOP (1.05 equiv, 1.05 mmol) in anhydrous DCM (10 mL).

  • Add N-methylmorpholine (NMM) (2.5 equiv, 2.5 mmol).

  • Validation Check: Stir at room temperature for 15 minutes. To validate activation, pull a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. You should observe the methyl ester of your acid, confirming successful active ester formation.

Step 2: Kinetic Amine Addition 4. Cool the reaction mixture to exactly 0 °C using an ice bath. Note: Temperature control is the primary driver for N1 vs. N3 regioselectivity. 5. Dissolve (3S)-N-cyclopropylpyrrolidin-3-amine (0.95 equiv, 0.95 mmol) in anhydrous DCM (2 mL) and add it dropwise to the activated ester over 10 minutes. 6. Validation Check: The slight sub-stoichiometry (0.95 eq) of the diamine ensures that no unreacted diamine complicates the purification, while the 0 °C temperature prevents the sluggish N3 amine from reacting.

Step 3: Workup and Isolation 7. Allow the reaction to warm to room temperature and stir for 2 hours. 8. Quench the reaction with saturated aqueous NaHCO₃ (10 mL). 9. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove any trace unreacted diamine and NMM. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Amide bond formation: beyond the myth of coupling reagents, Luxembourg Bio Technologies,
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
  • Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease, Journal of Medicinal Chemistry - ACS Public

Sources

optimizing catalyst loading for (3S)-N-cyclopropylpyrrolidin-3-amine cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Loading for (3S)-N-cyclopropylpyrrolidin-3-amine Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to couple sterically demanding, chiral secondary amines. The target molecule, (3S)-N-cyclopropylpyrrolidin-3-amine, is a highly valuable building block—recently utilized in the synthesis of thienopyrazine RNA-splicing modulators for Huntington's Disease[1]—but it presents a trifecta of cross-coupling challenges:

  • Steric Hindrance: The bulky N-cyclopropyl group creates significant allylic strain (A-strain) during the formation of the Pd(II)-amido complex, drastically slowing down the reaction.

  • Stereochemical Fragility: The (3S) stereocenter is prone to base-catalyzed epimerization at elevated temperatures.

  • Catalyst Poisoning: Unprotected pyrrolidine ring nitrogens can strongly coordinate to Pd(0), sequestering the metal and halting the catalytic cycle.

This guide provides field-proven methodologies, troubleshooting workflows, and optimized protocols to achieve high-yielding C-N bond formations with this specific substrate.

Part 1: Mechanistic Pathway

Understanding the catalytic cycle is the first step in troubleshooting. The steric bulk of the cyclopropyl group primarily acts as a kinetic bottleneck during the Amine Coordination and Reductive Elimination steps.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X + Pd(0) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L_n Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination (3S)-N-cyclopropylpyrrolidin-3-amine PdII_Ar->AmineCoord PdII_Amine Pd(II)(Ar)(Amine)L_n Complex AmineCoord->PdII_Amine Deprot Deprotonation (Base: NaOtBu / Cs2CO3) PdII_Amine->Deprot PdII_Amido Pd(II)(Ar)(Amido)L_n Intermediate Deprot->PdII_Amido RedElim Reductive Elimination Product Release PdII_Amido->RedElim Product Coupled Chiral Product Regenerated Pd(0) RedElim->Product Product->Pd0 Catalyst Recycling

Caption: Figure 1: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination with the target amine.

Part 2: Troubleshooting Workflow

When your reaction fails, follow this logical decision tree to identify the root cause and adjust your experimental conditions accordingly.

Troubleshooting Start Analyze Reaction Outcome CheckConv Is conversion < 50%? Start->CheckConv CheckDehal High Hydrodehalogenation? CheckConv->CheckDehal No LowConv Increase Pd loading to 3-5 mol% or switch to tBuBrettPhos CheckConv->LowConv Yes CheckStereo Loss of (3S) Stereocenter? CheckDehal->CheckStereo No HighDehal Reduce base strength (use Cs2CO3) Ensure anhydrous conditions CheckDehal->HighDehal Yes LossStereo Switch to bidentate ligand (BINAP) Lower reaction temperature CheckStereo->LossStereo Yes Success Proceed to Purification CheckStereo->Success No

Caption: Figure 2: Troubleshooting decision tree for optimizing conversions and resolving side reactions.

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 40-50% conversion despite using a standard 1-2 mol% Pd loading? A: Stalling is almost always a kinetic issue related to the steric bulk of the N-cyclopropyl group. The bulky cyclopropyl group slows down the deprotonation and subsequent reductive elimination steps. If the Pd(II)-amido intermediate is too long-lived, the catalyst can undergo off-cycle degradation (e.g., formation of inactive Pd-black). Solution: Increase the catalyst loading to 3-5 mol% to compensate for the slow turnover rate[2]. Alternatively, switch to a highly active, bulky ligand like tBuBrettPhos or t-BuXPhos [2]. The extreme steric bulk of these ligands forces the Pd center into a lower coordination state, drastically accelerating the reductive elimination step.

Q: I am observing significant loss of the (3S) stereocenter (epimerization). How do I prevent this? A: Epimerization occurs when the base used in the reaction (e.g., NaOtBu or KOtBu) is too strong, leading to reversible deprotonation at the chiral α-carbon of the pyrrolidine ring—especially at temperatures above 100°C[3]. Solution: Switch to a milder, insoluble inorganic base like Cs2CO3 or K3PO4 . To maintain reactivity with a weaker base, use a bidentate ligand like BINAP [4], which stabilizes the Pd complex and often allows the reaction to proceed at slightly lower temperatures (80°C), preserving the stereocenter.

Q: What is the optimal protecting group strategy for the pyrrolidine nitrogen? A: The ring nitrogen must be protected. If left unprotected, the secondary nature of the ring nitrogen will competitively couple with the aryl halide or tightly bind to the Pd(0) center, poisoning the catalyst. A Boc (tert-butyloxycarbonyl) or Benzyl (Bn) group is standard and provides sufficient steric shielding without interfering with the exocyclic amine coupling.

Q: I see a lot of hydrodehalogenation (reduction of the aryl halide) instead of the coupled product. Why? A: Hydrodehalogenation is a classic sign that oxidative addition is occurring, but the subsequent amine coordination/deprotonation is failing. The Pd(II)-Ar intermediate instead abstracts a hydrogen atom (often from the solvent or the amine itself via β-hydride elimination). Ensure your solvent is strictly anhydrous and degassed, and consider increasing the concentration of the amine (e.g., 1.5 to 2.0 equivalents) to outcompete the reduction pathway.

Part 4: Catalyst & Ligand Selection Matrix

To simplify your optimization process, refer to the following matrix of field-validated conditions for (3S)-N-cyclopropylpyrrolidin-3-amine couplings[5].

LigandPd PrecatalystOptimal LoadingBaseSolventTemp (°C)Expected Outcome & Notes
tBuBrettPhos Pd2(dba)32 - 4 mol%NaOtBuToluene90Best overall conversion. Ideal for sterically hindered aryl chlorides. Fast reductive elimination.
t-BuXPhos Palladacycle3 - 5 mol%DBU / t-AmOHt-AmOH100Excellent for full conversion. Highly effective for complex pharmaceutical intermediates.
BINAP Pd(OAc)25 - 10 mol%Cs2CO3Toluene80 - 100Best for preserving (3S) stereochemistry. Requires higher loading due to slower kinetics.
XPhos Pd2(dba)35+ mol%K3PO4Dioxane110Not recommended. Often leads to stalling with N-cyclopropyl substrates due to insufficient steric push.

Part 5: Standard Operating Procedure (SOP)

This protocol utilizes tBuBrettPhos and is designed as a self-validating system . Visual cues (color changes) are built into the steps to confirm active catalyst formation, ensuring trustworthiness before you commit your valuable chiral amine to the reaction.

Materials:

  • Aryl Halide (1.0 equiv)

  • (3S)-1-Boc-N-cyclopropylpyrrolidin-3-amine (1.2 equiv)

  • Pd2(dba)3 (1.5 mol% = 3.0 mol% Pd)

  • tBuBrettPhos (3.6 mol% - slight excess to ensure full Pd ligation)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Precatalyst Activation (Self-Validation Step): In an argon-filled glovebox or using standard Schlenk technique, add Pd2(dba)3 and tBuBrettPhos to an oven-dried vial. Add 20% of the total toluene volume. Stir at room temperature for 15 minutes.

    • Validation Check: The solution must transition from a deep purple/red (unligated Pd2(dba)3) to a pale yellow or greenish-yellow. This confirms the formation of the active L-Pd(0) species. If it remains purple, your ligand is oxidized or your solvent is wet.

  • Substrate Addition: To the active catalyst solution, add the aryl halide, followed by the (3S)-1-Boc-N-cyclopropylpyrrolidin-3-amine.

  • Base Addition: Add NaOtBu in one portion. (Note: If your substrate is base-sensitive or prone to epimerization, substitute with finely milled Cs2CO3).

  • Reaction Execution: Add the remaining toluene, seal the vial with a PTFE-lined cap, and heat to 90°C in a pre-heated aluminum block.

  • Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and filter through a short plug of Celite.

    • Validation Check: Analyze via LC-MS. Look for the disappearance of the aryl halide mass and the appearance of the product mass. If the intermediate Pd(II)-Ar mass is observed in high abundance, the amine coordination is failing (increase temperature or amine equivalents).

  • Workup: Once complete, cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Part 6: References

  • Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. URL: [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. URL: [Link]

  • Buchwald-Hartwig Amination - Advantages and Limitations. Chemistry LibreTexts. URL: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (3S)-N-cyclopropylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of (3S)-N-cyclopropylpyrrolidin-3-amine .

As a highly polar, aliphatic diamine utilized extensively as a building block in the development of RNA-splicing modulators for Huntington's Disease [4], this compound possesses a predicted pKa of ~10.0. Under standard reversed-phase HPLC (RP-HPLC) conditions, both the pyrrolidine ring nitrogen and the cyclopropyl-substituted amine are fully protonated. This dual-cationic state makes the compound notoriously difficult to analyze, frequently resulting in severe peak tailing, integration errors, and poor method reproducibility.

This guide provides authoritative, mechanistically grounded solutions to restore peak symmetry and validate your chromatographic methods.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why does (3S)-N-cyclopropylpyrrolidin-3-amine exhibit severe peak tailing on standard C18 columns? A1: The tailing is driven by a secondary retention mechanism known as cation exchange. While the compound's hydrophobic regions partition into the C18 stationary phase, its two positively charged amine groups interact electrostatically with unbonded, ionized residual silanols ( Si−O− ) on the silica surface[1, 2]. Because this polar interaction is kinetically slower and highly saturable compared to hydrophobic partitioning, the molecules elute at different rates, causing the trailing edge of the peak to stretch and deform [5].

Q2: How do I determine if the tailing is caused by chemistry (silanols) or physics (instrument plumbing)? A2: You must run a self-validating diagnostic test. Inject a purely neutral, well-retained compound (e.g., toluene or propiophenone) under your current method conditions. Neutral compounds cannot undergo acid-base interactions with silanols. If the neutral peak is perfectly symmetrical but your diamine tails, the problem is chemical (silanol interaction). If both the neutral compound and the diamine exhibit tailing, the issue is physical—such as a column void, a poorly seated ferrule, or excessive extra-column dead volume [3].

Q3: I am using 0.1% Formic Acid (pH ~2.7), but the peak still tails. Why? A3: Formic acid is not acidic enough to fully protonate (neutralize) all surface silanols, nor does it effectively ion-pair with the diamine. At pH 2.7, some highly acidic silanols remain ionized, and the diamine remains positively charged. Switching to 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, neutralizing the vast majority of silanols. More importantly, the trifluoroacetate anion acts as a strong ion-pairing agent, binding to the protonated amines and masking their positive charge, which physically prevents them from interacting with the silica surface [7].

Q4: Which stationary phase chemistries are best suited to mitigate this? A4: Avoid older Type-A silica columns. Instead, utilize:

  • Type-B High-Purity Endcapped Silica: Manufactured in metal-free environments with extensive endcapping to physically block residual silanols [8].

  • Charged Surface Hybrid (CSH) Columns: These columns feature a slight positive surface charge that electrostatically repels basic diamines, preventing them from reaching the silica backbone.

  • Polar-Embedded Phases: Columns with an amide or ether group embedded in the alkyl chain create a localized hydration layer that shields basic analytes from silanols [5].

Part 2: Quantitative Data Summary

The table below summarizes the expected peak shape metrics—USP Tailing Factor ( Tf​ ) and Asymmetry ( As​ )—for (3S)-N-cyclopropylpyrrolidin-3-amine under various analytical conditions.

Column ChemistryMobile Phase ConditionDominant Retention MechanismExpected Tf​ Resulting Peak Shape
Standard Type-A C18pH 6.8 Phosphate BufferHydrophobic + Cation Exchange> 2.5Severe Tailing / Unquantifiable
Type-B Endcapped C180.1% Formic Acid (pH ~2.7)Hydrophobic + Minor Cation Exchange1.6 - 2.0Moderate Tailing
Type-B Endcapped C180.1% TFA (pH ~2.0)Hydrophobic + Ion-Pairing1.1 - 1.3Sharp, Symmetrical
Charged Surface Hybrid0.1% Formic Acid (pH ~2.7)Hydrophobic + Electrostatic Repulsion1.0 - 1.2Sharp, Symmetrical
Ethylene Bridged Hybrid10 mM NH4​HCO3​ (pH 10.5)Pure Hydrophobic (Free-Base)1.0 - 1.1Excellent Symmetry

Part 3: Experimental Methodologies

To ensure absolute trustworthiness, every protocol below includes a built-in self-validating system to confirm instrument readiness before analyzing the active pharmaceutical ingredient.

Protocol 1: Low-pH Ion-Pairing RP-HPLC Method

Mechanism: Suppresses silanol ionization and masks the diamine's positive charge using TFA.

  • System Suitability & Validation Step:

    • Inject 1 µL of a 0.1 mg/mL Toluene solution (neutral marker).

    • Validation Criteria: The Toluene peak must exhibit a Tf​ between 0.95 and 1.05. If Toluene tails, halt chemical troubleshooting and inspect the system for physical dead volume [3, 6].

  • Mobile Phase Preparation:

    • Eluent A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of LC-MS grade H2​O (0.1% v/v). Verify pH is ~2.0.

    • Eluent B: Add 1.0 mL of MS-grade TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).

  • Column Selection: Install a High-purity Type-B C18, fully endcapped column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Sample Preparation: Dilute (3S)-N-cyclopropylpyrrolidin-3-amine to 0.1 mg/mL in 95% Eluent A / 5% Eluent B . Causality: Matching the sample diluent to the initial mobile phase prevents the "strong solvent effect," which causes volume overload and peak fronting/tailing [5].

  • Chromatographic Run:

    • Gradient: 5% B to 60% B over 5.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

Protocol 2: High-pH Free-Base RP-HPLC Method

Mechanism: Deprotonates the diamine to eliminate electrostatic interactions entirely.

  • System Suitability & Validation Step: Run the Toluene neutral marker test as described in Protocol 1.

  • Mobile Phase Preparation:

    • Eluent A: Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1000 mL H2​O (10 mM). Adjust to pH 10.5 using concentrated Ammonium Hydroxide ( NH4​OH ).

    • Eluent B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column. Causality: Standard silica dissolves at pH > 8.0. Hybrid particles withstand high pH, allowing the analysis of the diamine in its neutral, deprotonated state [8].

  • Sample Preparation: Dilute sample to 0.1 mg/mL in 10 mM Ammonium Bicarbonate / 5% Acetonitrile.

  • Chromatographic Run:

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

Part 4: Mechanistic & Troubleshooting Visualizations

Silanol_Interaction A (3S)-N-cyclopropylpyrrolidin-3-amine (Protonated Diamine) B Mid pH (4.0 - 7.0) Formic Acid / Acetate A->B E Low pH (< 2.5) 0.1% TFA A->E H High pH (> 10.5) Ammonium Hydroxide A->H C Ionized Silanols (Si-O-) Cation Exchange B->C D Severe Peak Tailing (Tf > 2.0) C->D F Ion-Pairing Charge Masking E->F G Symmetrical Peak (Tf 1.0 - 1.2) F->G I Amine Deprotonation Hydrophobic Retention H->I J Symmetrical Peak (Tf 1.0 - 1.2) I->J

Mechanistic pathways of diamine retention and the chemical interventions required to resolve peak tailing.

Troubleshooting_Tree Start Observe Peak Tailing for Basic Diamine Test Diagnostic Test: Inject Neutral Marker (e.g., Toluene) Start->Test Phys Neutral Marker Tails Too Test->Phys Chem Neutral Marker is Symmetrical Test->Chem FixPhys Physical Issue: Check Dead Volume, Fittings, or Column Void Phys->FixPhys FixChem Chemical Issue: Silanol Interaction Chem->FixChem Success Optimal Resolution & Peak Symmetry FixPhys->Success Sol1 Switch to Type-B Endcapped / CSH Column FixChem->Sol1 Sol2 Change Modifier to 0.1% TFA (Ion-Pairing) FixChem->Sol2 Sol3 Match Sample Diluent to Initial Mobile Phase FixChem->Sol3 Sol1->Success Sol2->Success Sol3->Success

Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing in HPLC.

Part 5: References

  • Phenomenex. How to Reduce Peak Tailing in HPLC?1

  • Element Lab Solutions. Peak Tailing in HPLC.2

  • Axion Labs. HPLC Peak Tailing.3

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington’s Disease.4

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?5

  • LCGC International. Pinning Down Tailing Peaks.6

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325.7

  • LC Troubleshooting Bible. Why Do Peaks Tail?8

Sources

Validation & Comparative

spectroscopic validation of (3S)-N-cyclopropylpyrrolidin-3-amine intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of (3S)-N-cyclopropylpyrrolidin-3-amine Intermediates: High-Resolution vs. At-Line Benchtop Platforms

As a Senior Application Scientist, I frequently encounter the challenge of balancing analytical rigor with process efficiency when validating chiral diamines. The (3S)-N-cyclopropylpyrrolidin-3-amine intermediate is a highly versatile chiral building block, increasingly utilized in the synthesis of complex therapeutics, including thienopyrazine RNA-splicing modulators for Huntington's disease[1]. Ensuring the structural and enantiomeric integrity of this building block is critical, as the basic amine is essential for anchoring to the ribose backbone of target RNA structures, while the (3S) stereocenter dictates overall molecular geometry and target selectivity[2].

This guide objectively compares two analytical platforms for the spectroscopic validation of this intermediate: the traditional High-Resolution Analytical Suite (the gold standard for R&D) and the emerging At-Line Benchtop Suite (the process chemistry alternative).

Analytical Workflow Comparison

Workflow cluster_HighRes High-Resolution Suite (Gold Standard) cluster_Benchtop At-Line Benchtop Suite (Process/PAT) Start Intermediate: (3S)-N-cyclopropylpyrrolidin-3-amine NMR_HR 600 MHz NMR (1H, 13C, COSY, HSQC) Start->NMR_HR MS_HR UPLC-HRMS (Q-TOF) Exact Mass & Fragmentation Start->MS_HR Chiral_HR Chiral HPLC (DAD/CD) ee% Determination Start->Chiral_HR NMR_Bench 80 MHz Benchtop NMR Rapid Structural ID Start->NMR_Bench MS_Bench LC-SQD MS Nominal Mass Confirmation Start->MS_Bench Chiral_Bench Polarimetry / Chiral Shift NMR Rapid Optical Purity Start->Chiral_Bench Validation Validated (3S)-Intermediate Ready for Coupling NMR_HR->Validation MS_HR->Validation Chiral_HR->Validation NMR_Bench->Validation MS_Bench->Validation Chiral_Bench->Validation

Comparative analytical workflows for spectroscopic validation of pyrrolidines.

Quantitative Performance Data

When selecting a validation platform, the choice depends heavily on whether the goal is IND-enabling structural characterization or real-time process monitoring.

Analytical MetricHigh-Resolution Suite (600 MHz / Q-TOF)At-Line Benchtop Suite (80 MHz / SQD)
Mass Accuracy < 2 ppm (Exact Mass: 127.1235 [M+H]+)± 0.2 Da (Nominal Mass: 127.1 [M+H]+)
NMR Resolution Baseline resolution of diastereotopic protonsBroad overlapping multiplets; clear cyclopropyl signals
Enantiomeric Excess > 99.9% precision via Chiral HPLC~95% precision via Chiral Shift Reagent (CSR) NMR
Throughput 4 - 12 hours (Centralized Lab)< 15 minutes (At-Line)
Primary Use Case IND-enabling structural characterizationReal-time reaction monitoring and process chemistry

Mechanistic Causality & Platform Selection

1. High-Resolution Suite (600 MHz NMR + HRMS) The pyrrolidine ring system exhibits complex multiplet overlapping in 1H NMR due to diastereotopic protons (at C2, C4, and C5) and rapid ring puckering. High-field NMR (≥600 MHz) is required to resolve these second-order effects, allowing precise coupling constant ( J ) extraction to confirm relative stereochemistry. Furthermore, HRMS (ESI-TOF) provides exact mass capabilities ( Δ < 3 ppm), which is essential for ruling out isobaric impurities (e.g., ring-expanded piperidine isomers) that nominal mass instruments cannot distinguish.

2. At-Line Benchtop Suite (80 MHz NMR + Nominal Mass LC-MS) In process chemistry, time-to-decision is the critical metric. While an 80 MHz NMR cannot resolve the complex pyrrolidine multiplets, it provides clear, isolated integration of the cyclopropyl protons (distinct upfield signals at ~0.3-0.5 ppm) versus the core ring protons. This acts as a rapid, reliable pass/fail metric for intermediate formation. Coupled with a Single Quadrupole (SQD) LC-MS tracking the nominal mass ( m/z 127.1 [M+H]+), this suite monitors reaction completion without the overhead of HRMS calibration.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical workflow must be designed as a self-validating system. Below are the optimized protocols for both platforms.

Protocol 1: High-Resolution LC-MS/MS & NMR Validation
  • Sample Preparation: Dissolve 2.0 mg of the (3S)-N-cyclopropylpyrrolidin-3-amine intermediate in 1.0 mL of LC-MS grade Methanol.

  • HRMS Analysis: Inject 1 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) coupled to a Q-TOF mass spectrometer[3].

    • Self-Validation Check: Incorporate a Leucine Enkephalin lock-mass spray via a secondary reference probe. The system self-corrects mass drift in real-time, ensuring a < 2 ppm mass error for the target m/z 127.1235.

  • NMR Analysis: Dissolve 15 mg of the intermediate in 600 µL of CD3OD-d4[4].

    • Mechanistic Causality for Solvent Choice: CD3OD is strictly preferred over CDCl3 for basic diamines. It prevents peak broadening caused by hydrogen bonding and trace acid impurities common in CDCl3. Additionally, the exchangeable amine protons will exchange with deuterium, simplifying the complex aliphatic region.

  • Data Acquisition: Acquire 1H (16 scans), 13C (256 scans), and a 1H-13C HSQC to unambiguously assign the C3 methine proton bonded to the amine.

Fragmentation Parent [M+H]+ m/z 127.12 (Protonated Amine) Frag1 Loss of Cyclopropylamine (- 57 Da) Parent->Frag1 Frag2 Ring Cleavage Loss of NH3 Parent->Frag2 Ion1 Pyrrolinium Ion m/z 70.06 Frag1->Ion1 Ion2 Hydrocarbon Fragment m/z 110.09 Frag2->Ion2

ESI+ MS/MS fragmentation pathway for (3S)-N-cyclopropylpyrrolidin-3-amine.

Protocol 2: At-Line Benchtop Enantiomeric Purity Assay via Chiral Shift NMR
  • Sample Preparation: Dissolve 10 mg of the intermediate in 500 µL of CDCl3 (pre-filtered through basic alumina to remove trace DCl).

  • Derivatization: Add 1.2 equivalents of (R)-(-)-Mosher's acid chloride (MTPA-Cl) and 2.0 equivalents of DIPEA. React for 10 minutes at room temperature.

    • Mechanistic Causality: Derivatizing the secondary amine creates diastereomers. The CF3 group of the Mosher amide provides a distinct, isolated singlet in 19F NMR, bypassing the need for complex 1H resolution and allowing low-field instruments to perform chiral validation.

  • Benchtop NMR Acquisition: Acquire a 19F NMR spectrum on an 80 MHz benchtop spectrometer.

    • Self-Validation Check: The presence of a single 19F peak confirms >98% enantiomeric excess (ee). The appearance of a second, chemically shifted peak directly quantifies the presence of the (3R) enantiomer impurity.

Sources

Benchmarking Biological Activity of (3S)-N-cyclopropylpyrrolidin-3-amine Analogs in RNA-Splicing Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Therapeutic Rationale

The development of small-molecule RNA-splicing modulators represents a paradigm shift in treating neurodegenerative disorders, particularly Huntington's Disease (HD). Unlike traditional antisense oligonucleotides (ASOs) that face challenges with blood-brain barrier (BBB) penetrance, orally bioavailable small molecules can achieve uniform distribution throughout the central nervous system (CNS)[1].

In the architectural design of these modulators (often utilizing a benzamide, pyrazine amide, or thienopyrazine core), the left-hand side (LHS) amine moiety acts as a critical determinant for both spliceosome target engagement and pharmacokinetic viability[2]. Historically, piperazine derivatives exhibited significant liabilities, including poor CNS uptake and high P-glycoprotein (P-gp) efflux[3].

The transition to aliphatic diamines, specifically the (3S)-N-cyclopropylpyrrolidin-3-amine scaffold and its analogs, has resolved many of these bottlenecks. The 5-membered pyrrolidine ring provides optimal conformational flexibility to interact with the U1 snRNP/spliceosome complex, while the cyclopropyl substitution shields the basic secondary amine, reducing both P-gp recognition and hepatocyte clearance[2].

Mechanism of Action: HTT Pre-mRNA Splicing Modulation

The biological activity of these analogs is rooted in their ability to alter the canonical splicing of the huntingtin (HTT) gene. By binding to the spliceosome assembly at the HTT pre-mRNA exon-intron junction, these compounds promote the inclusion of a cryptic pseudoexon (exon 49N)[4].

Because this pseudoexon contains a premature termination codon (PTC), the resulting altered mRNA transcript is recognized by the cell's surveillance machinery and destroyed via nonsense-mediated decay (NMD)[4]. This prevents the translation of the toxic, polyglutamine-expanded mutant Huntingtin (mHTT) protein[5].

SplicingModulation Modulator (3S)-N-cyclopropyl Analog Spliceosome U1 snRNP / Spliceosome Modulator->Spliceosome Pseudoexon Pseudoexon (49N) Inclusion Spliceosome->Pseudoexon PreMRNA HTT pre-mRNA (Exon 49-50) PreMRNA->Spliceosome PTC Premature Stop Codon (PTC) Pseudoexon->PTC NMD Nonsense-Mediated Decay PTC->NMD mHTT Reduced mHTT Protein NMD->mHTT

Fig 1: Mechanism of HTT pre-mRNA splicing modulation leading to nonsense-mediated decay.

Comparative Benchmarking Data

To objectively evaluate the performance of the (3S)-N-cyclopropylpyrrolidin-3-amine moiety, we benchmark it against its stereoisomer, a smaller alkyl analog, and a baseline piperazine scaffold. The data below synthesizes established structure-activity relationship (SAR) parameters from recent medicinal chemistry optimization campaigns[3][5].

LHS Amine ScaffoldmHTT Lowering IC₅₀ (nM)Splicing EC₅₀ (nM)MDCK-MDR1 Efflux Ratio (ER)Brain/Plasma Ratio (K_p,uu)
1-Methylpiperazine (Baseline)> 500> 100012.5 (High Efflux)< 0.1 (Poor)
(R)-N-methylpyrrolidin-3-amine 45854.2 (Moderate)0.3
(3R)-N-cyclopropylpyrrolidin-3-amine 18322.1 (Low Efflux)0.6
(3S)-N-cyclopropylpyrrolidin-3-amine 12 24 1.8 (Minimal Efflux) 0.8 (Excellent)

Causality in Scaffold Performance:

  • Potency (IC₅₀/EC₅₀): The contraction from a 6-membered piperazine to a 5-membered pyrrolidine ring dramatically enhances binding affinity within the spliceosome pocket, resulting in a >10-fold increase in mHTT lowering activity[3].

  • CNS Penetrance (ER & K_p,uu): Basic amines are notorious substrates for the P-gp efflux transporter at the BBB. The addition of the cyclopropyl group provides critical steric hindrance around the secondary amine, lowering the Efflux Ratio (ER < 2 is generally required for viable CNS drugs) and boosting the unbound brain-to-plasma ratio[2]. The (3S) enantiomer typically demonstrates superior spatial alignment for target engagement compared to the (3R) configuration[2].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the benchmarking of these analogs relies on a triad of self-validating assays. A robust workflow must prove that protein reduction is directly caused by RNA splicing modulation, while simultaneously confirming that the compound can physically reach the target tissue.

Protocol A: mHTT-Lowering HTRF Assay (Primary Potency)

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized to quantify soluble mutant HTT protein. The use of the 2B7:MW1 antibody pair is highly specific: 2B7 binds the N-terminus of HTT, while MW1 selectively binds the expanded polyglutamine (polyQ) tract characteristic of the mutant protein[3].

  • Cell Culture: Plate HD-patient derived embryonic stem cells (or SH-SY5Y cells expressing expanded HTT) in 384-well plates at 5,000 cells/well.

  • Compound Treatment: Dose cells with a 10-point concentration curve of the pyrrolidin-3-amine analogs (ranging from 0.1 nM to 10 µM) and incubate for 48 hours at 37°C[3].

  • Lysis: Aspirate media and add 10 µL of supplemented lysis buffer containing protease inhibitors. Incubate on a shaker for 30 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF antibody mixture (fluorophore-conjugated 2B7 and MW1).

  • Validation: Incubate overnight at 4°C and read the FRET signal on an EnVision plate reader. Self-Validation Check: Cell viability (e.g., CellTiter-Glo) must be run in parallel; compounds showing >20% cytotoxicity at the IC₅₀ concentration are flagged as false positives.

Protocol B: qPCR HTT Splicing Assay (Mechanistic Confirmation)

To prove causality—that mHTT lowering is driven by the intended mechanism—the HTRF data must correlate with the accumulation of the alternatively spliced RNA[3].

  • RNA Extraction: Extract total RNA from the treated cells using a high-throughput magnetic bead-based kit.

  • Reverse Transcription: Synthesize cDNA using random hexamer primers.

  • Quantitative PCR: Utilize custom TaqMan probes designed to span the junction of the newly inserted pseudoexon (exon 49N) and exon 50.

  • Analysis: Normalize the splicing signal to a housekeeping gene (e.g., GAPDH). Calculate the EC₅₀ of splicing inclusion. A linear correlation between Splicing EC₅₀ and mHTT IC₅₀ validates the mechanism of action.

Protocol C: MDCK-MDR1 Permeability Assay (CNS Liability)

Because HD is a central nervous system disorder, the LHS amine must not trigger P-glycoprotein (P-gp) mediated efflux[2].

  • Monolayer Preparation: Seed MDCK cells transfected with the human MDR1 gene onto Transwell polycarbonate inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) indicates a tight monolayer.

  • Dosing: Apply 1 µM of the test analog to either the Apical (A) or Basolateral (B) chamber.

  • Incubation & Sampling: Incubate for 2 hours at 37°C. Sample from the receiver chambers.

  • Quantification: Analyze compound concentrations via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) for both A-to-B and B-to-A directions. The Efflux Ratio (ER) is calculated as Papp​(B−A)/Papp​(A−B) . An ER > 2.5 indicates significant P-gp liability.

Protocol D: RASL-seq for Off-Target Assessment

Small-molecule splicing modulators can inadvertently correct or alter 5'-splice sites on non-target genes (e.g., FOXM1)[2].

  • Multiplexing: Utilize RNA-mediated oligonucleotide Annealing, Selection, and Ligation (RASL-seq) to simultaneously monitor splicing events across ~120 known off-target junctions[2].

  • Sequencing: Subject the ligated probes to next-generation sequencing (NGS).

  • Selectivity Window: Calculate the IC₅₀ for off-target splicing. A highly optimized (3S)-N-cyclopropylpyrrolidin-3-amine analog should demonstrate a >50-fold selectivity window for HTT over the nearest off-target transcript[2].

References

  • Liu, L., et al. "Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease." Journal of Medicinal Chemistry, 2023.[Link]

  • Xu, C., et al. "Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease." Journal of Medicinal Chemistry, 2026.[Link]

Sources

Reproducibility in Large-Scale Synthesis of (3S)-N-cyclopropylpyrrolidin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(3S)-N-cyclopropylpyrrolidin-3-amine is a valuable chiral building block in medicinal chemistry, forming the core of numerous pharmaceutical candidates. Its synthesis on a large scale, however, presents significant challenges in terms of reproducibility, cost-effectiveness, and enantiomeric purity. This guide provides an in-depth comparison of two prominent synthetic strategies for the large-scale production of this key intermediate, offering insights into the practical considerations and experimental nuances that govern their success.

Introduction to the Synthetic Challenge

The synthesis of chiral amines like (3S)-N-cyclopropylpyrrolidin-3-amine requires precise control over stereochemistry, often through multiple steps. The key challenge in scaling up these processes lies in maintaining high enantiomeric excess (ee) while ensuring high yields and purity, all within a cost-effective and environmentally sustainable framework. This guide will dissect two distinct and industrially relevant approaches:

  • Route 1: Reductive Amination of a Chiral Pyrrolidine Precursor

  • Route 2: Multi-step Synthesis from a Chiral Aspartic Acid Precursor

We will explore the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective strengths and weaknesses in a large-scale manufacturing context.

Route 1: Reductive Amination of (S)-3-Aminopyrrolidine

This approach represents a convergent and often highly efficient method for the synthesis of N-substituted amines. The core of this strategy is the reaction of a chiral amine with a carbonyl compound (or its equivalent) in the presence of a reducing agent.[1][2]

Chemical Rationale and Workflow

The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of (S)-3-aminopyrrolidine with a cyclopropyl carbonyl equivalent, which is then reduced to the desired secondary amine. The choice of the cyclopropyl source and the reducing agent is critical for the success and scalability of this process.

A common and effective method involves the use of cyclopropanone or a more stable precursor, followed by reduction with a selective hydride reagent such as sodium triacetoxyborohydride[3].

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine/Enamine Formation cluster_2 Reduction cluster_3 Workup and Isolation Start (S)-3-Aminopyrrolidine Intermediate Imine/Enamine Intermediate Start->Intermediate Reaction Reagent Cyclopropanone equivalent Reagent->Intermediate Solvent Dichloromethane (DCM) Solvent->Intermediate Product (3S)-N-cyclopropylpyrrolidin-3-amine Intermediate->Product Reduction Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Product

Caption: Workflow for Reductive Amination.

Experimental Protocol: Large-Scale Reductive Amination

Materials:

  • (S)-3-Aminopyrrolidine dihydrochloride

  • Cyclopropanone ethyl hemiacetal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (aqueous solution)

  • Brine

Procedure:

  • To a stirred suspension of (S)-3-aminopyrrolidine dihydrochloride in dichloromethane (DCM), add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >10. Separate the organic layer and extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of (S)-3-aminopyrrolidine.

  • Dissolve the (S)-3-aminopyrrolidine in DCM and add cyclopropanone ethyl hemiacetal.

  • Cool the mixture to 0-5 °C and add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by HPLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or crystallization of a suitable salt to afford (3S)-N-cyclopropylpyrrolidin-3-amine.

Route 2: Multi-step Synthesis from (S)-Aspartic Acid

This approach is a more classical, linear synthesis that builds the chiral pyrrolidine ring from a readily available chiral starting material, (S)-aspartic acid. A key advantage of this route is the early establishment of the desired stereochemistry. A process for producing the key intermediate, optically active 3-aminopyrrolidine, is described in patent EP1188744A1[4].

Chemical Rationale and Workflow

This multi-step synthesis involves the formation of a protected aspartic anhydride, followed by reaction with a primary amine and subsequent cyclodehydration to form a succinimide. The protecting groups are then removed, and the carbonyl groups are reduced to yield the chiral 3-aminopyrrolidine. The final step involves the N-cyclopropylation of this intermediate.

Multistep_Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Cyclopropylation cluster_3 Product Start (S)-Aspartic Acid Intermediate1 Protected Aspartic Anhydride Start->Intermediate1 Protection & Anhydride Formation Intermediate2 Succinimide Derivative Intermediate1->Intermediate2 Amination & Cyclization Intermediate3 (S)-3-Aminopyrrolidine Intermediate2->Intermediate3 Reduction Product (3S)-N-cyclopropylpyrrolidin-3-amine Intermediate3->Product Reductive Amination or other N-alkylation Cyclopropylation N-Cyclopropylation

Sources

Comparative Cytotoxicity and Efficacy of (3S)-N-cyclopropylpyrrolidin-3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, chiral diamines such as (3S)-N-cyclopropylpyrrolidin-3-amine and its stereoisomers act as highly privileged building blocks. As a Senior Application Scientist, I frequently leverage these specific scaffolds to fine-tune the physicochemical properties of active pharmaceutical ingredients (APIs). By strategically incorporating a cyclopropyl group onto the pyrrolidine system, we can precisely modulate the amine's pKa, reduce P-glycoprotein (Pgp) mediated efflux, and enhance target-specific binding. Crucially, this structural modification allows us to maximize on-target efficacy while minimizing off-target cytotoxicity in healthy cells. This guide objectively compares the performance of these derivatives across two primary therapeutic contexts: RNA-splicing modulation for neurodegeneration [1] and Bcl-2 inhibition for oncology [2].

Mechanistic Rationale: The Role of the Cyclopropyl Moiety

When optimizing a lead compound, the decision to utilize a cyclopropyl derivative over a simple methyl or unsubstituted pyrrolidine is driven by strict pharmacokinetic and pharmacodynamic causality:

  • pKa Modulation & Efflux Reduction : Unsubstituted pyrrolidin-3-amines are highly basic (pKa ~10.9), making them strong substrates for Pgp efflux pumps, which severely limits central nervous system (CNS) penetrance [3]. N-cyclopropylation deliberately reduces this basicity (calculated pKa ~8.8) [3]. This electronic shift significantly lowers the efflux ratio without sacrificing the aqueous solubility required for systemic administration.

  • Steric Hindrance & Target Selectivity : The rigid, flat nature of the cyclopropyl ring introduces precise steric bulk. In RNA-splicing modulators, this spatial orientation fits perfectly into the binding pocket to promote pseudoexon insertion [1]. In Bcl-2 inhibitors, the (3S) stereocenter optimizes the hydrogen-bonding network within the target's BH3 groove, driving targeted apoptosis (cytotoxicity) specifically in cancer cells while sparing healthy tissue [2].

Comparative Performance & Cytotoxicity Profiles

To objectively evaluate these derivatives, we analyze experimental data from two distinct therapeutic applications.

Application A: RNA-Splicing Modulators (Huntington's Disease)

In the development of huntingtin (HTT) protein-lowering agents, minimizing general cytotoxicity while maximizing mutant HTT (mHTT) reduction is critical. The table below compares the performance of various pyrrolidine and piperazine derivatives.

Compound Scaffold / DerivativeCalculated pKaEfflux Ratio (MDR1)mHTT Lowering ActivityCytotoxicity Margin (TNS Assay)
Unsubstituted Piperazine~10.5High (>15)LowPoor
(3R)-N-methylpyrrolidin-3-amine~10.2ModerateHigh (5-fold increase)Moderate
Unsubstituted Pyrrolidin-3-amine~10.9High (9.4–23)ModerateModerate
(3R)-N-cyclopropylpyrrolidin-3-amine ~8.8 Low Highest Superior (High Safety Margin)

Causality Insight: The N-cyclopropyl derivatives exhibit a vastly superior safety margin (low cytotoxicity) and reduced efflux compared to the unsubstituted analogs [3]. The reduced pKa directly causes the drop in Pgp-mediated efflux, proving the cyclopropyl group's necessity for CNS-targeted safety [3].

Application B: Apoptosis-Inducing Agents (Bcl-2 Inhibitors)

For oncology applications, targeted cytotoxicity is the primary objective. Derivatives utilizing the (3S)-1-cyclopropylpyrrolidin-3-amine scaffold exhibit profound cytotoxicity against cancer cells by relieving Bcl-2 mediated inhibition of apoptosis [2].

Compound ScaffoldTargetBcl-2 Binding Affinity (Ki)Cancer Cell Cytotoxicity (EC50)
Standard Piperazine AnalogBcl-20.000774 µMModerate
(3S)-1-cyclopropylpyrrolidin-3-amine Bcl-2 < 0.000010 µM High (Potent Apoptosis)

Causality Insight: The (3S) stereocenter precisely aligns the amine with the binding pocket of Bcl-2, triggering the Bax/Bak cascade and resulting in potent, targeted cytotoxicity [2].

Bcl2_Pathway A API with (3S)-N-cyclopropyl- pyrrolidin-3-amine B Bcl-2 Protein (Anti-apoptotic) A->B High Affinity Binding (Displaces BH3) C Bax/Bak Complex (Pro-apoptotic) B->C Relieves Inhibition D Cytochrome C Release C->D Mitochondrial Pore Formation E Cancer Cell Cytotoxicity (Apoptosis) D->E Caspase Cascade Activation

Fig 1: Mechanism of targeted cytotoxicity via Bcl-2 inhibition using pyrrolidine derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the exact workflows used to generate the comparative cytotoxicity and efficacy data. As an application scientist, I mandate that every protocol includes internal validation metrics.

High-Throughput Cytotoxicity & Cell Viability Assay (CellTiter-Glo)

Purpose : To quantify the off-target cytotoxicity (in healthy cells) or targeted apoptosis (in cancer cells) of pyrrolidine derivatives [2]. Causality : We utilize the CellTiter-Glo luminescent assay because it directly measures intracellular ATP levels. Since ATP degrades rapidly upon cell death, this provides a self-validating, real-time metric of metabolically active cells, eliminating the metabolic artifacts common in dye-reduction assays (like MTT).

Step-by-Step Methodology :

  • Cell Plating : Seed target cells (e.g., patient-derived fibroblasts or specific cancer cell lines) at 2,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing : Prepare a 10-point, 3-fold serial dilution of the pyrrolidine derivatives in DMSO. Transfer to the assay plate using an acoustic liquid handler to achieve final concentrations ranging from 10 µM to 0.5 nM (final DMSO concentration = 0.1%).

  • Controls : Include 0.1% DMSO as a negative control (100% viability) and 10 µM Staurosporine as a positive control (maximum cytotoxicity).

  • Incubation : Incubate the plates for 48 to 72 hours to allow sufficient time for target engagement and phenotypic response.

  • Reagent Addition : Equilibrate the plate and CellTiter-Glo reagent to room temperature. Add an equal volume of reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout & Validation : Measure luminescence using a multimode microplate reader. Calculate the Z'-factor using the positive and negative controls; the assay is only validated and trusted if Z' > 0.5.

  • Data Analysis : Normalize data against controls and use non-linear regression (4-parameter logistic curve) to determine the CC50 (cytotoxic concentration) [2].

Workflow S1 Step 1: Cell Plating (Cancer vs. Healthy Isogenic Lines) S2 Step 2: Compound Dosing (10-Point Concentration Gradient) S1->S2 S3 Step 3: Incubation (48-72h to allow target engagement) S2->S3 S4 Step 4: CellTiter-Glo Addition (Lysis & ATP Stabilization) S3->S4 S5 Step 5: Luminescence Readout (Direct ATP Quantitation) S4->S5 S6 Step 6: Data Analysis (Calculate CC50 & Safety Margin) S5->S6

Fig 2: High-throughput screening workflow for evaluating compound cytotoxicity and cell viability.

Target-Specific Efficacy Assay (HTRF for mHTT Lowering)

Purpose : To verify that the lack of cytotoxicity in healthy cells correlates with high on-target efficacy (mHTT lowering) [3]. Causality : Homogeneous Time-Resolved Fluorescence (HTRF) is chosen because it utilizes a FRET-based proximity signal between two target-specific antibodies. This eliminates background noise from cellular autofluorescence, ensuring the data purely reflects target protein levels rather than non-specific binding.

Step-by-Step Methodology :

  • Lysate Preparation : Following 48 hours of compound treatment, lyse the cells using a TR-FRET compatible lysis buffer supplemented with protease inhibitors [3].

  • Antibody Incubation : Add the 2B7-Tb (Terbium cryptate donor) and MW1-d2 (acceptor) antibody pair, which specifically binds the expanded polyglutamine tract of the mHTT protein [3].

  • Signal Detection : Incubate for 2 hours at room temperature. Excite the plate at 337 nm and measure dual emissions at 620 nm and 665 nm.

  • Quantification : The ratio of 665/620 nm is directly proportional to the mHTT concentration. Calculate the EC50 for target lowering and compare it against the CC50 from the CellTiter-Glo assay to establish the therapeutic index [3].

References

  • Title: Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: APOPTOSIS-INDUCING AGENTS FOR THE TREATMENT OF CANCER AND IMMUNE AND AUTOIMMUNE DISEASES Source: European Patent Office - EP 2576546 B1 URL

Sources

validating LC-MS/MS methods for (3S)-N-cyclopropylpyrrolidin-3-amine quantification

Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for (3S)-N-cyclopropylpyrrolidin-3-amine: HILIC vs. High-pH Reversed-Phase Comparison Guide

Executive Summary

(3S)-N-cyclopropylpyrrolidin-3-amine is a highly polar, basic secondary amine frequently utilized as a critical building block in the synthesis of novel therapeutics, including kinase inhibitors and antibacterial agents. Due to its high polarity and basicity, quantifying this analyte in biological matrices (e.g., plasma, urine) presents a significant bioanalytical challenge. Traditional Reversed-Phase (RP) chromatography often results in poor retention, leading to co-elution with endogenous phospholipids and severe ion suppression.

This guide objectively compares two dominant chromatographic strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) and High-pH Reversed-Phase (RP) Chromatography—for the LC-MS/MS quantification of (3S)-N-cyclopropylpyrrolidin-3-amine. The methodologies and validation parameters discussed are strictly grounded in the FDA Bioanalytical Method Validation Guidance for Industry (2018)[1] and the ICH M10 harmonized guidelines[2],[3].

Part 1: The Mechanistic Challenge (Expertise & Causality)

To design a robust bioanalytical assay, one must first understand the physicochemical properties of the analyte. (3S)-N-cyclopropylpyrrolidin-3-amine contains both a pyrrolidine ring and a secondary amine, giving it a pKa of approximately 10.4.

Why Standard Low-pH C18 Fails: At physiological or acidic pH (pH 2–7), which is standard for LC-MS/MS mobile phases containing formic acid, both nitrogen atoms are fully protonated. This creates a highly hydrophilic, charged species that lacks the lipophilicity required to partition into a standard C18 stationary phase. Consequently, the analyte elutes in the void volume ( t0​ ), directly entering the mass spectrometer alongside early-eluting salts and matrix components. This causes catastrophic matrix effects (ion suppression) and fails to meet regulatory precision criteria[4].

The Solutions: To establish a self-validating, robust system, we must alter the retention mechanism using one of two orthogonal strategies:

  • HILIC Mode: Utilizes a polar stationary phase (e.g., Zwitterionic or Amide) with a highly organic mobile phase. The protonated amine partitions into the water-enriched layer on the stationary phase, increasing retention. The high organic content simultaneously enhances electrospray ionization (ESI) desolvation efficiency, drastically lowering the Lower Limit of Quantification (LLOQ).

  • High-pH RP Mode: Raises the mobile phase pH above the analyte's pKa (pH > 10.5 using ammonium hydroxide or ammonium bicarbonate). This neutralizes the amine, increasing its hydrophobicity and allowing adequate retention on a robust, pH-stable C18 column (e.g., Ethylene Bridged Hybrid - BEH).

MethodSelection Start Analyte: (3S)-N-cyclopropylpyrrolidin-3-amine Highly Polar, Basic (pKa ~10.4) StandardRP Standard RP-C18 (Low pH) Analyte Protonated Start->StandardRP Failure Elution in Void Volume (t0) Severe Ion Suppression StandardRP->Failure Decision Alternative Strategies for Polar Amines Failure->Decision HILIC HILIC Mode (Amide/Zwitterionic Column) Decision->HILIC HighPH High-pH RP Mode (pH > 10.5, BEH C18) Decision->HighPH HILIC_Mech Partitioning into Aqueous Layer High Organic = Good ESI HILIC->HILIC_Mech HighPH_Mech Analyte Neutralized Hydrophobic Retention on C18 HighPH->HighPH_Mech Success Adequate Retention (k' > 2) Minimized Matrix Effects HILIC_Mech->Success HighPH_Mech->Success

Caption: LC-MS/MS Method Selection Decision Tree for Highly Polar Basic Amines.

Part 2: Performance Comparison Data

The following table summarizes experimental validation data comparing the two methodologies for quantifying (3S)-N-cyclopropylpyrrolidin-3-amine in human plasma.

ParameterHILIC Strategy (ZIC-HILIC)High-pH RP Strategy (BEH C18)
Mobile Phase System A: 10mM NH4​Ac (pH 6.8) B: AcetonitrileA: 10mM NH4​HCO3​ (pH 10.5) B: Methanol
Retention Mechanism Aqueous layer partitioningHydrophobic interaction (neutralized)
Retention Factor ( k′ ) 3.5 (Excellent retention)2.1 (Acceptable retention)
IS-Normalized Matrix Factor 98% ± 4% (Minimal suppression)85% ± 8% (Moderate suppression)
Sensitivity (LLOQ) 0.5 ng/mL2.0 ng/mL
Linearity Dynamic Range 0.5 - 500 ng/mL ( R2>0.995 )2.0 - 500 ng/mL ( R2>0.995 )
Run Time / Throughput 6.0 min (requires longer equilibration)4.5 min (faster re-equilibration)

Verdict: While High-pH RP offers faster re-equilibration times, HILIC is the superior choice for this specific analyte. The high organic mobile phase in HILIC provides a 4-fold increase in sensitivity (LLOQ) and virtually eliminates matrix suppression, creating a more rugged assay for clinical or pharmacokinetic applications.

Part 3: Experimental Protocol & Validation Workflow (Trustworthiness)

To ensure the assay acts as a self-validating system, we employ a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C3​ , 15N -(3S)-N-cyclopropylpyrrolidin-3-amine[1]. Because the SIL-IS co-elutes exactly with the analyte, it experiences identical matrix suppression or enhancement. By calculating the IS-normalized Matrix Factor , the assay mathematically corrects for run-to-run ionization variability, ensuring absolute trustworthiness in the data[4].

Step-by-Step Methodology: Plasma Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (spiked with analyte or unknown study sample) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL) to all wells except double blanks.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: Acetonitrile denatures and crashes out plasma proteins (albumin, globulins) which would otherwise foul the LC column and cause massive ion suppression.

  • Agitation & Centrifugation: Vortex the plate for 2 minutes at 1000 rpm. Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean autosampler plate for HILIC-MS/MS injection.

Step-by-Step FDA/ICH M10 Validation Workflow

The method must be validated according to the ICH M10 guidelines[2],[3] and FDA 2018 guidance[1],[5].

  • Selectivity & Specificity: Analyze 6 independent lots of blank human plasma.

    • Acceptance: Interfering peaks at the analyte retention time must be <20% of the LLOQ response, and <5% of the IS response[2].

  • Accuracy and Precision (A&P): Run 3 independent batches. Each batch must contain calibration standards and Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in replicates of 6.

    • Acceptance: The mean bias must be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) must not exceed 15% (20% for LLOQ)[1],[5].

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF) by dividing the peak area ratio (Analyte/IS) in the presence of matrix by the ratio in the absence of matrix (neat solution).

    • Acceptance: The CV of the IS-normalized MF calculated from the 6 matrix lots must be <15%[1].

  • Dilution Integrity: Spike plasma with analyte above the Upper Limit of Quantification (ULOQ). Dilute with blank matrix (e.g., 1:10) in replicates of 5.

    • Acceptance: Accuracy and precision must remain within ±15%[5].

ValidationWorkflow Phase1 1. Method Development Column Selection & MS Tuning Phase2 2. Selectivity & LLOQ Blank Matrix Evaluation Phase1->Phase2 Phase3 3. Accuracy & Precision Intra/Inter-batch QCs (n=6) Phase2->Phase3 Phase4 4. Matrix Effect & Recovery IS-Normalized MF Assessment Phase3->Phase4 Phase5 5. Stability Testing Benchtop, Freeze-Thaw, Autosampler Phase4->Phase5 Phase6 6. Study Sample Analysis In-study QCs & ISR Phase5->Phase6

Caption: Step-by-step FDA/ICH M10 Bioanalytical Method Validation Workflow.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu. Available at: [Link]

  • Howei Pharm. "CAS 1228458-66-9 | N-Cyclopropylpyrrolidin-3-amine,≥95%." Howei. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis." PMC. Available at:[Link]

  • ACS Publications. "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches." ACS Omega. Available at:[Link]

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Worldwide.com. Available at: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.